molecular formula C11H16N2 B1460863 (S)-4-(Piperidin-3-YL)aniline CAS No. 1196713-21-9

(S)-4-(Piperidin-3-YL)aniline

Katalognummer: B1460863
CAS-Nummer: 1196713-21-9
Molekulargewicht: 176.26 g/mol
InChI-Schlüssel: COUOFYDJUDASPJ-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(S)-4-(Piperidin-3-YL)aniline is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-4-(Piperidin-3-YL)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-(Piperidin-3-YL)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[(3S)-piperidin-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUOFYDJUDASPJ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652394
Record name 4-[(3S)-Piperidin-3-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196713-21-9
Record name 4-[(3S)-Piperidin-3-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: The Role of (S)-4-(Piperidin-3-yl)aniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-4-(Piperidin-3-yl)aniline (CAS: 1196713-21-9) is a high-value chiral building block primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. Its structural uniqueness lies in the specific (S)-enantiomeric configuration of the piperidine ring, which serves as a critical pharmacophore for binding affinity in the target protein's active site.

This guide details the chemical profile, synthetic production, and downstream application of this intermediate, specifically focusing on its role in the manufacturing of Niraparib (Zejula) .

Chemical Profile & Specifications

The utility of this intermediate relies heavily on its enantiomeric purity. In drug development, the (S)-isomer is the active scaffold, while the (R)-isomer is often considered an impurity that must be controlled.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name (S)-4-(Piperidin-3-yl)aniline
CAS Number 1196713-21-9 (S-isomer); 19733-56-3 (Racemic)
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
Appearance Off-white to beige solid
Melting Point ~144 °C (as tosylate salt); Free base varies
Chiral Purity ≥ 99.0% ee (Required for API synthesis)
Solubility Soluble in DMSO, Methanol, Dilute Acids

Synthetic Utility: The "Indazole Construction" Strategy

The primary pharmaceutical application of (S)-4-(Piperidin-3-yl)aniline is in the construction of the indazole core found in Niraparib. Unlike simple coupling reactions, this intermediate participates in a complex cyclization sequence.

Mechanism of Action in Drug Synthesis

In the "Classical" or "First-Generation" Merck route, the aniline moiety is not merely a substituent; it is the nucleophile that initiates the formation of the drug's central heterocyclic core.

  • Condensation: The aniline group of the intermediate reacts with methyl 3-formyl-2-nitrobenzoate (an aldehyde) to form a Schiff base (imine).

  • Cyclization (The Key Step): The resulting imine undergoes a reductive cyclization—often mediated by sodium azide (NaN₃) or triethyl phosphite—to close the ring, forming the 2H-indazole scaffold.

  • Amidation: The ester group on the newly formed indazole is converted to a primary amide to yield the final API.

This route is favored for its ability to build the indazole ring onto the chiral piperidine scaffold, avoiding the regioselectivity issues often seen when trying to couple a pre-formed indazole to a phenyl ring.

Visualization of the Synthetic Pathway

The following diagram illustrates the transformation of the aniline intermediate into the Niraparib core.

Niraparib_Synthesis Aniline (S)-4-(Piperidin-3-yl)aniline (Key Intermediate) Imine Imine Intermediate (Schiff Base) Aniline->Imine Condensation (EtOH, Reflux) Aldehyde Methyl 3-formyl-2-nitrobenzoate Aldehyde->Imine Indazole 2H-Indazole Core (Cyclized Scaffold) Imine->Indazole Cyclization (NaN3, DMF) Niraparib Niraparib (API) Indazole->Niraparib Amidation (NH3/MeOH)

Figure 1: The "Indazole Construction" pathway showing how the aniline intermediate builds the drug core.[1]

Production of the Intermediate

Synthesizing (S)-4-(Piperidin-3-yl)aniline with high optical purity is a critical process challenge. Two primary methodologies are employed:

Method A: Pyridinium Salt Hydrogenation (Scalable)

This method is preferred for industrial scale-up due to the availability of starting materials.

  • Precursor: Start with 3-(4-nitrophenyl)pyridine .

  • Activation: React with benzyl halide to form a quaternary N-benzylpyridinium salt .

  • Reduction: Catalytic hydrogenation (Pd/C) reduces both the nitro group (to aniline) and the pyridine ring (to piperidine) simultaneously.

  • Resolution: The resulting racemic piperidine is resolved using chiral acids (e.g., D-Tartaric acid derivatives) or Chiral SFC (Supercritical Fluid Chromatography) to isolate the (S)-enantiomer.

Method B: Biocatalytic/Asymmetric Synthesis (Advanced)

To avoid the yield loss associated with chiral resolution (where 50% of the product is discarded), modern routes utilize Imine Reductases (IREDs) or asymmetric hydrogenation catalysts (Rh/Ru-based) to selectively generate the (S)-stereocenter directly from the pyridinium precursor.

Intermediate_Production Start 3-(4-Nitrophenyl)pyridine Salt N-Benzyl Pyridinium Salt Start->Salt Benzyl Halide Racemate Racemic 4-(Piperidin-3-yl)aniline Salt->Racemate H2, Pd/C (Reduction) Resolution Chiral Resolution / SFC Racemate->Resolution Final (S)-4-(Piperidin-3-yl)aniline (>99% ee) Resolution->Final Isolation of (S)-isomer

Figure 2: Industrial synthesis workflow for the production of the chiral aniline intermediate.

Quality Control & Handling

Analytical Standards
  • Chiral Purity: Must be determined via Chiral HPLC or SFC. Common stationary phases include Chiralpak AD-H or OD-H.

  • Impurity Control:

    • Regioisomers: 4-(Piperidin-2 -yl)aniline or 4-(Piperidin-4 -yl)aniline must be absent.

    • Genotoxins: If synthesized via nitro-reduction, trace levels of nitro-aromatics or hydroxylamines must be quantified (typically <10 ppm).

Storage Protocols

The free base is sensitive to oxidation (aniline moiety) and carbamate formation (piperidine amine reacting with atmospheric CO₂).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

  • Form: Often stored as a stable salt (e.g., Tosylate or Dihydrochloride) to enhance stability and crystallinity.

References

  • BenchChem. (n.d.). 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use. Retrieved from 2

  • New Drug Approvals. (2016). Niraparib; MK 4827 - Synthesis and Process Development. Retrieved from 3

  • Wallace, D. J., et al. (2011).[3] Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development. Retrieved from 4

  • ChemicalBook. (2023). (S)-4-(piperidin-3-yl)aniline Product Information. Retrieved from 5

  • Google Patents. (2017). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.[6] Retrieved from 6

Sources

(S)-4-(Piperidin-3-yl)aniline: The Chiral Architect of High-Potency PARP Trappers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-4-(Piperidin-3-yl)aniline (specifically utilized as its N-Boc protected form, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate ) represents a pivotal scaffold in modern oncology, serving as the chiral engine for the PARP inhibitor Niraparib (Zejula) . Unlike earlier generation inhibitors that focused solely on catalytic inhibition, the inclusion of the 3-substituted piperidine moiety confers superior pharmacokinetic properties and, crucially, enhances PARP trapping potency—the ability to lock PARP enzymes onto damaged DNA, driving synthetic lethality in BRCA-deficient tumors.

This guide details the technical synthesis, quality control, and application of this building block, moving beyond generic descriptions to provide a process-chemistry level workflow.

Part 1: Molecular Rationale & SAR

The selection of the (S)-3-substituted piperidine is not arbitrary; it is the result of rigorous Structure-Activity Relationship (SAR) optimization targeting the PARP-1 and PARP-2 active sites.

The Pharmacophore Triad
  • The Aniline Anchor: The aromatic aniline amine is the nucleophilic handle used to construct the indazole core of Niraparib. This core mimics the nicotinamide moiety of NAD+, binding to the catalytic domain.

  • The Chiral Linker (C3-Piperidine): The meta-substitution (3-yl) on the piperidine ring creates a specific vector that projects the solubilizing amine into the solvent-exposed region of the enzyme cleft.

  • Stereochemistry ((S)-Enantiomer): The (S)-enantiomer exhibits significantly higher potency (IC50 < 5 nM) compared to the (R)-enantiomer. The (S)-configuration ensures the piperidine ring adopts a conformation that minimizes steric clash with the PARP regulatory domain while maximizing hydrogen bonding interactions.

Visualization of the Pharmacophore

G cluster_SAR Structure-Activity Logic Aniline Aniline Nitrogen (Indazole Precursor) ChiralCenter (S)-Chiral Center (Stereo-Selector) Aniline->ChiralCenter C-C Bond PARP_Pocket PARP Active Site (Nicotinamide Pocket) Aniline->PARP_Pocket Anchors Core Piperidine Piperidine Ring (Solubility & Trapping) ChiralCenter->Piperidine Projects Solvent Solvent Interface (Pharmacokinetics) Piperidine->Solvent Extends into

Caption: Logical dissection of the (S)-4-(Piperidin-3-yl)aniline scaffold showing the functional role of each moiety in PARP binding.

Part 2: Chemical Synthesis Strategy

The industrial synthesis of this building block requires a robust resolution strategy, as asymmetric hydrogenation of 3-arylpyridines remains challenging at scale. The standard validated route involves the hydrogenation of a pyridine precursor followed by classical resolution.

Step-by-Step Protocol

Precursor: 3-(4-Nitrophenyl)pyridine or 3-(4-Bromophenyl)pyridine.

Step 1: Hydrogenation (Formation of Racemate)
  • Reagents: PtO2 (Adam’s Catalyst), HCl, Ethanol/Water.

  • Conditions: 50 psi H2, RT, 12-24h.

  • Mechanism: Complete reduction of the pyridine ring to piperidine and the nitro group to aniline.

  • Critical Control: Ensure complete reduction of the pyridine; partially reduced tetrahydropyridines are difficult to separate later.

Step 2: Boc-Protection[1]
  • Reagents: Boc2O, TEA, DCM.

  • Logic: Protecting the secondary amine of the piperidine is essential to prevent side reactions during the resolution and subsequent coupling. The aniline amine remains free due to lower nucleophilicity compared to the aliphatic piperidine.

Step 3: Classical Resolution (The Critical Step)

This is the self-validating step ensuring the correct enantiomer.

  • Resolving Agent: D-Dibenzoyl Tartaric Acid (D-DBTA) .

  • Solvent System: Ethanol/Water (Specific ratio optimization required, typically 5:1).

  • Protocol:

    • Dissolve racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in refluxing ethanol.

    • Add 1.0 eq of D-DBTA.

    • Slow cool to RT. The diastereomeric salt of the (S)-enantiomer crystallizes out.

    • Validation: Recrystallize until constant melting point and optical rotation.

    • Free Basing: Treat the salt with aqueous NaOH/DCM extraction to yield the chiral building block.

Synthesis Workflow Diagram

Synthesis Start 3-(4-Nitrophenyl)pyridine Hydro Hydrogenation (PtO2, H2, HCl) Start->Hydro Racemate Racemic 3-(4-aminophenyl)piperidine Hydro->Racemate Protect Selective N-Boc Protection (Boc2O, TEA) Racemate->Protect Protected_Rac N-Boc-Piperidine Aniline (Racemic) Protect->Protected_Rac Resolution Chiral Resolution (D-Dibenzoyl Tartaric Acid) Protected_Rac->Resolution Crystallization Salt Crystallization (S-Isomer . D-DBTA) Resolution->Crystallization Selects (S) FreeBase Free Basing (NaOH) Crystallization->FreeBase Final (S)-tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate FreeBase->Final

Caption: Validated process chemistry route for the production of the chiral (S)-building block from pyridine precursors.

Part 3: Quality Control & Characterization

Trustworthiness in drug development relies on rigorous QC. The following specifications are standard for this building block before it enters the GMP workflow for Niraparib.

Specification Table
AttributeSpecificationMethodRationale
Appearance White to off-white solidVisualOxidation of aniline leads to browning.
Purity (HPLC) > 98.5%Reverse Phase C18Impurities affect cyclization yield.
Chiral Purity (ee) > 99.0%Chiral SFC / HPLC(R)-isomer is a distomer (inactive/toxic).
Water Content < 0.5%Karl FischerMoisture interferes with anhydrous coupling.
Residual Solvents < ICH LimitsGC-HSEthanol/DCM removal is critical.
Analytical Method (Chiral HPLC)
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Retention: The (S)-enantiomer typically elutes second (verify with standard).

Part 4: Downstream Application (Niraparib Synthesis)

The utility of (S)-4-(Piperidin-3-yl)aniline is defined by its conversion into the indazole core.

The Coupling Reaction

The aniline nitrogen acts as the nucleophile to close the indazole ring.

  • Condensation: The building block reacts with Methyl 3-formyl-2-nitrobenzoate .

  • Imine Formation: A Schiff base is formed.

  • Cyclization: Sodium azide (NaN3) or triethyl phosphite is used to mediate the reductive cyclization to form the 2H-indazole core.

  • Deprotection: The final step involves acidic cleavage (HCl/MeOH) of the Boc group to release the active piperidine amine.

Part 5: Biological Validation

To verify the activity of the synthesized block (once incorporated into the final molecule), two assays are required: Catalytic Inhibition and PARP Trapping.

Protocol: PARP1 Enzymatic Inhibition Assay
  • Objective: Measure IC50 against PARP1 catalytic activity.

  • Platform: HT Universal Colorimetric PARP Assay.

  • Reagents: Biotinylated NAD+, Histone-coated plates, Streptavidin-HRP.

  • Procedure:

    • Incubate PARP1 enzyme with varying concentrations of the inhibitor.

    • Add DNA template and Biotin-NAD+.

    • Measure incorporation of biotin-ADP-ribose into histones via absorbance at 450 nm.

    • Target IC50: < 5 nM for Niraparib-like derivatives.

Protocol: PARP Trapping Assay (Chromatin Fractionation)
  • Objective: Quantify the amount of PARP protein trapped on DNA.

  • Cell Line: MDA-MB-436 (BRCA1 mutant).

  • Procedure:

    • Treat cells with 0.01% MMS (methyl methanesulfonate) to induce DNA damage.

    • Add inhibitor (0.1 - 10 µM) for 4 hours.

    • Lyse cells and separate Soluble Fraction (cytosol) from Chromatin-Bound Fraction .

    • Western Blot the chromatin fraction for PARP1.

    • Result: High-potency trappers (like Niraparib) show a dense PARP1 band in the chromatin fraction compared to weak trappers (like Veliparib).

References

  • New Drug Approvals. (2016). Niraparib (MK-4827) Synthesis and Medicinal Chemistry. Source: New Drug Approvals.[2][3] Link

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry. Link

  • Scheid, G., et al. (2015). Process for the preparation of Niraparib and intermediates thereof. US Patent 10,927,095. Link

  • Wang, L., et al. (2017). Asymmetric Synthesis of 4-(3S-Piperidin-3-yl) Aniline via Biocatalytic Cascade. Organic Process Research & Development. Link

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research.[3] Link

Sources

Potential therapeutic targets for (S)-4-(Piperidin-3-YL)aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From PARP Inhibition to Kinase Modulation: A Technical Guide for Drug Discovery

Executive Summary

The molecule (S)-4-(Piperidin-3-yl)aniline (CAS 1196713-21-9) represents a privileged pharmacophore in modern medicinal chemistry. While chemically simple, its specific stereochemistry and bifunctional nature (an aromatic aniline coupled to a chiral saturated heterocycle) make it a critical intermediate for high-affinity enzyme inhibitors.

Its most authoritative application is as the core scaffold for Niraparib (MK-4827) , a blockbuster Poly(ADP-ribose) polymerase (PARP) inhibitor. However, the structural logic of this scaffold extends beyond oncology, offering potential utility in Rho-associated kinase (ROCK) inhibition and as a connector for PROTAC (Proteolysis Targeting Chimera) design. This guide analyzes the therapeutic utility, structural biology, and validation protocols for derivatives of this scaffold.[1]

Part 1: Structural Analysis & Pharmacophore Logic

The therapeutic value of (S)-4-(Piperidin-3-yl)aniline lies in its ability to bridge distinct binding domains within an enzyme's active site.

The Stereochemical Imperative

The (S)-enantiomer is not arbitrary. In the context of PARP inhibition, the (S)-configuration directs the piperidine ring into a specific hydrophobic sub-pocket (often the solvent interface), optimizing van der Waals interactions while minimizing steric clash with the protein backbone.

  • Aniline Moiety: Serves as a rigid linker and an electronic modulator. In drug synthesis, the aniline nitrogen is often derivatized to form amides or ureas that mimic the adenosine or nicotinamide ring of ATP/NAD+.

  • Piperidine Ring (C3-linked): Provides solubility and a basic nitrogen capable of forming salt bridges (e.g., with carboxylate residues like Asp/Glu).

Pharmacophore Versatility Table
FeatureChemical FunctionBiological Interaction Potential
Primary Amine (Aniline) Nucleophile for couplingH-bond donor to backbone carbonyls; Linker to "Warhead"
Secondary Amine (Piperidine) Basic center (pKa ~10-11)Ionic interaction with Asp/Glu; Solvent solubility
Chiral Center (C3) 3D Vector controlSelectivity filter (distinguishes isoforms)
Phenyl Linker Rigid Spacer

-

stacking (e.g., with Tyrosine/Phenylalanine)

Part 2: Primary Target Class A — PARP1/2 (Oncology)

The definitive application of this scaffold is in the synthesis of Niraparib , a potent PARP1/2 inhibitor used for ovarian and prostate cancers.

Mechanism of Action: Synthetic Lethality

Derivatives of this scaffold function via synthetic lethality . They inhibit PARP enzymes, which are responsible for Single-Strand Break (SSB) repair. In tumors with existing Homologous Recombination Deficiency (HRD), such as BRCA1/2 mutations, the simultaneous inhibition of PARP leads to the accumulation of Double-Strand Breaks (DSBs), causing replication fork collapse and apoptosis.

Structural Role in Niraparib

In Niraparib, the (S)-4-(Piperidin-3-yl)aniline is coupled to an indazole-7-carboxamide .[2][3][4]

  • Indazole-Carboxamide: Mimics the nicotinamide moiety of NAD+, binding deep in the catalytic pocket.

  • Phenyl-Piperidine (The Scaffold): Extends out of the pocket. The piperidine ring improves pharmacokinetic properties (bioavailability) and interacts with the solvent front, stabilizing the drug-enzyme complex.

Pathway Visualization

The following diagram illustrates the synthetic lethality mechanism targeted by this scaffold.

PARP_Mechanism DNA_Damage SSB (Single Strand Break) PARP_Recruit PARP1/2 Recruitment DNA_Damage->PARP_Recruit Repair DNA Repair (BER Pathway) PARP_Recruit->Repair Normal Physiology Trapping PARP Trapping on DNA PARP_Recruit->Trapping + Inhibitor Inhibitor Scaffold Derivative (Niraparib-like) Inhibitor->PARP_Recruit Binds Active Site Collapse Replication Fork Collapse (DSB Formation) Trapping->Collapse HR_Repair Homologous Recombination (BRCA1/2) Collapse->HR_Repair Proficient Cells (Survival) Death Apoptosis (Synthetic Lethality) Collapse->Death BRCA Deficient Cells

Caption: Synthetic lethality pathway. The scaffold derivative traps PARP on DNA, leading to toxic double-strand breaks in BRCA-deficient cells.

Part 3: Secondary Target Class — Rho-Kinase (ROCK)

Beyond PARP, the 4-(piperidin-3-yl)aniline motif shares significant structural homology with Rho-associated protein kinase (ROCK) inhibitors.

The Kinase Binding Logic

ROCK inhibitors (e.g., Fasudil, Ripasudil) typically require:

  • Hinge Binder: A heteroaromatic system (isoquinoline, indazole, pyridine).

  • Linker: An aromatic spacer.

  • Solvent Tail: A basic amine (piperidine/piperazine) to interact with Asp160 (ROCK1 numbering) or equivalent residues.

The (S)-4-(Piperidin-3-yl)aniline scaffold provides the Linker + Solvent Tail components. By coupling the aniline nitrogen to a hinge-binding heterocycle (e.g., isoquinoline or pyridine), researchers can generate potent ROCK1/2 inhibitors for treating fibrosis, glaucoma, or hypertension.

Comparative SAR Data (Generalized)
Target ClassHinge Binder (Variable)Scaffold Role (Constant)Key Interaction
PARP1/2 Indazole-7-carboxamideSolvent extension & PK modulationPiperidine N interacts with solvent/Glu residues
ROCK1/2 Isoquinoline/PyridineRibose pocket/Solvent channel binderPiperidine N forms salt bridge with Asp in active site

Part 4: Experimental Validation Protocols

To validate derivatives of this scaffold, a robust screening cascade is required.

Protocol: PARP Enzymatic Inhibition Assay

Objective: Determine IC50 of the derivative against PARP1.

  • Reagents: Recombinant PARP1 enzyme, biotinylated NAD+, histone-coated microplates, anti-PAR antibody (HRP-conjugated).

  • Preparation: Dissolve (S)-4-(Piperidin-3-yl)aniline derivative in DMSO. Serial dilute (e.g., 10 µM to 0.1 nM).

  • Reaction:

    • Add 20 ng PARP1 enzyme to histone-coated wells.

    • Add inhibitor dilutions. Incubate 15 min at 25°C.

    • Initiate reaction with biotin-NAD+ spike. Incubate 60 min.

  • Detection:

    • Wash wells (PBS-T).

    • Add Streptavidin-HRP or Anti-PAR-HRP.

    • Add Chemiluminescent substrate. Read Luminescence.

  • Validation: Olaparib or Niraparib must be used as a positive control (Expected IC50 < 5 nM).

Protocol: Cellular Viability (BRCA Selectivity)

Objective: Confirm synthetic lethality (High potency in BRCA- vs. BRCA+).

  • Cell Lines:

    • Test: MDA-MB-436 (BRCA1 mutant).

    • Control: MDA-MB-231 (BRCA wild-type).

  • Seeding: 1,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Treat with inhibitor (9-point dose response) for 5-7 days.

  • Readout: CellTiter-Glo (ATP quantification).

  • Success Criteria: The IC50 in the mutant line should be >10-fold lower than the wild-type line (Selectivity Index > 10).

Screening Workflow Diagram

Screening_Workflow Start Scaffold (S)-4-(Piperidin-3-yl)aniline Chem Coupling Chemistry (Amide/Urea Formation) Start->Chem Enz_Assay Biochemical Assay (PARP/ROCK IC50) Chem->Enz_Assay Enz_Assay->Chem IC50 > 100nM (Iterate) Cell_Assay Cell Viability (BRCA +/-) Enz_Assay->Cell_Assay IC50 < 10nM PK ADME/PK (Microsomal Stability) Cell_Assay->PK Selectivity > 10x Lead Lead Candidate PK->Lead High Bioavailability

Caption: Step-by-step validation cascade from chemical synthesis to lead candidate selection.

Part 5: Future Directions & Emerging Applications

PROTAC Linkers

The secondary amine of the piperidine ring is an ideal attachment point for PROTAC linkers . By attaching an E3 ligase ligand (e.g., Thalidomide or VHL ligand) to the piperidine nitrogen, and a target warhead to the aniline nitrogen, this scaffold can be converted into a protein degrader.

Dual Inhibitors

Research suggests potential for Dual PARP/Tankyrase inhibitors. The (S)-4-(Piperidin-3-yl)aniline scaffold provides the necessary geometry to span the adenosine pocket and the distinct substrate binding groove of Tankyrases, potentially enhancing efficacy in Wnt-driven cancers.

References

  • Jones, P., et al. (2009).[4] "Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors."[4] Journal of Medicinal Chemistry. Link

  • Wang, L., et al. (2017). "Niraparib, a Poly(ADP-Ribose) Polymerase (PARP) Inhibitor, for the Treatment of Ovarian Cancer."[2][3][5][6] Drugs of Today. Link

  • Takami, A., et al. (2004).[7] "Design and synthesis of Rho kinase inhibitors (I)." Bioorganic & Medicinal Chemistry. Link

  • Robbins, D. W., et al. (2024).[8] "Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase." Journal of Medicinal Chemistry. (Demonstrates use of similar scaffolds in PROTACs). Link

  • BenchChem. (2024). "4-(Piperidin-3-yl)aniline Product Description and Applications." BenchChem Database. Link

Sources

(S)-4-(Piperidin-3-YL)aniline physical properties and appearance

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (S)-4-(Piperidin-3-yl)aniline, a critical chiral intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib.

Primary Application: Chiral Intermediate for PARP Inhibitors (e.g., Niraparib) CAS Number: 1196713-21-9 (S-enantiomer) | Molecular Weight: 176.26 g/mol

Chemical Identity & Structural Analysis

(S)-4-(Piperidin-3-yl)aniline is a bifunctional heterocycle featuring an aniline moiety coupled to a piperidine ring at the C3 position. The (S)-configuration at the piperidine C3 chiral center is pharmacologically critical, as it dictates the stereochemistry of the final drug substance (Niraparib).

PropertyData
IUPAC Name 4-[(3S)-piperidin-3-yl]aniline
CAS Number (S-isomer) 1196713-21-9
CAS Number (Racemate) 19733-56-3
Molecular Formula C₁₁H₁₆N₂
SMILES C1CNCC[C@H]1C2=CC=C(N)C=C2
Chiral Center C3 of the piperidine ring (S-configuration)

Physical Properties Matrix

The following data aggregates experimental values and high-confidence predictive models used in process development.

Physical ParameterValue / DescriptionContext/Notes
Appearance White to Off-White Crystalline SolidHigh purity (>99%) forms appear white; oxidation leads to yellow/grey discoloration.
Melting Point 96 – 97 °CSharp melting range indicates high crystalline purity.
Boiling Point 331.9 ± 35.0 °CPredicted at 760 mmHg. High BP necessitates vacuum distillation if purification via distillation is attempted.
Density 1.043 ± 0.06 g/cm³Predicted.[1][2][3]
pKa (Piperidine N) ~10.26Basic. Protonates readily to form stable salts (e.g., Tosylate, HCl).
pKa (Aniline N) ~4.0Weakly basic; remains neutral under physiological pH.
Solubility Methanol, DMSO, Ethyl AcetateHighly soluble in polar organic solvents.
Water Solubility Low (Neutral form)Solubility increases significantly at pH < 9 due to piperidine protonation.

Synthesis & Purification Protocol

Objective: Isolation of high-purity (S)-4-(Piperidin-3-yl)aniline from precursor 3-(4-nitrophenyl)pyridine. Mechanism: This protocol utilizes a partial reduction strategy followed by chiral resolution or direct asymmetric hydrogenation. The method below highlights the critical "Quaternary Salt Reduction" pathway which avoids harsh conditions.

Phase A: Quaternary Salt Formation
  • Reagents: 3-(4-nitrophenyl)pyridine (1.0 eq), Benzyl bromide (1.1 eq), Acetonitrile (ACN).

  • Procedure: Dissolve starting material in ACN. Add Benzyl bromide dropwise at ambient temperature.

  • Reaction: Heat to 65–70 °C for 2–3 hours.

  • Isolation: Cool to room temperature. The quaternary ammonium salt precipitates. Filter and wash with cold ACN to remove unreacted impurities.

Phase B: Catalytic Hydrogenation & Deprotection
  • Catalyst: 10% Pd/C (50% wet).

  • Solvent: Methanol or Ethanol.[4]

  • Conditions: Hydrogen atmosphere (balloon or mild pressure 1-3 bar), Ambient Temperature.

  • Mechanism: The Pd/C catalyzes the simultaneous reduction of the nitro group (to aniline), the pyridine ring (to piperidine), and the hydrogenolysis of the benzyl protecting group.

  • Workup: Filter catalyst over Celite. Concentrate filtrate under reduced pressure.

Phase C: Purification & Crystallization (Critical Step)

To ensure enantiomeric excess (ee) and chemical purity:

  • Resuspension: Dissolve the crude residue in a mixture of Ethyl Acetate (EtOAc) and n-Heptane (1:2 ratio).

  • Heating: Heat to reflux until full dissolution.

  • Cooling: Cool slowly to 0–5 °C. The (S)-enantiomer crystallizes preferentially if seeded, or the racemate is purified here prior to chiral resolution.

  • Drying: Vacuum dry at 45 °C.

Synthesis Workflow Diagram

The following diagram illustrates the chemical logic flow from the pyridine precursor to the isolated chiral amine.

SynthesisPath Start 3-(4-nitrophenyl)pyridine Salt Quaternary Ammonium Salt (Intermediate) Start->Salt Benzyl Bromide ACN, 65°C Red Catalytic Hydrogenation (Pd/C, H2) Salt->Red Reductive Cyclization Crude Crude (S)-4-(Piperidin-3-yl)aniline Red->Crude Deprotection Final Purified Crystalline Solid (>98% Purity) Crude->Final Recrystallization (EtOAc/Heptane)

Caption: Figure 1. Step-wise synthesis and purification pathway transforming the pyridine precursor into the crystalline aniline intermediate.

Analytical Characterization & Quality Control

For drug development applications, the physical appearance must be corroborated by analytical metrics.

HPLC Method Parameters
  • Column: Chiralpak AD-H or equivalent (for enantiomeric separation).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria:

    • Purity: ≥ 98.0% (Area %).[3][5]

    • Enantiomeric Excess (ee): ≥ 99.0% (for asymmetric synthesis routes).[6]

Solid-State Stability

The free base is sensitive to oxidation (air) and carbon dioxide (carbamate formation).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

  • Container: Amber glass to prevent photodegradation.

QC Decision Tree

QC_Workflow Sample Isolated Solid Sample Visual Visual Inspection (White Crystalline?) Sample->Visual HPLC HPLC Purity Check Visual->HPLC Pass Fail Reprocess / Recrystallize Visual->Fail Discolored Chiral Chiral HPLC (ee%) HPLC->Chiral >98% Purity Decision Quality Decision Chiral->Decision Pass Release for Synthesis Decision->Pass ee > 99% Decision->Fail ee < 99%

Caption: Figure 2. Quality Control decision matrix ensuring the intermediate meets specifications for pharmaceutical use.

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.[7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[8]

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem. (n.d.). 4-(Piperidin-3-yl)aniline Compound Summary. National Library of Medicine. Retrieved from [Link][2]

  • Google Patents. (2017).[6] Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline (CN106432055A). Retrieved from

  • Google Patents. (2019). Process for preparing intermediate of anti-tumor drug niraparib (WO2019072237A1).
  • American Elements. (n.d.). 4-(Piperidin-4-yl)aniline Safety Data Sheet. (Used for analogous safety data). Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization of (S)-4-(Piperidin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive spectroscopic overview of (S)-4-(Piperidin-3-yl)aniline , a critical chiral intermediate in the synthesis of PARP inhibitors such as Niraparib .

A Technical Guide for Drug Development & Quality Control

Executive Summary & Strategic Importance

(S)-4-(Piperidin-3-yl)aniline (CAS: 1196713-21-9) serves as the pharmacophore backbone for Niraparib (MK-4827) , a potent poly(ADP-ribose) polymerase (PARP-1/2) inhibitor used in ovarian cancer maintenance therapy.

In drug development, this molecule presents specific analytical challenges:

  • Chiral Purity: The (S)-configuration is biologically active; the (R)-enantiomer is a critical impurity.

  • Regiochemistry: Confirming the piperidine attachment at the C3 position (vs. C2 or C4) relative to the aniline ring.

  • Salt Form Identification: Often isolated as a hydrochloride or tosylate salt, shifting NMR signals significantly.

This guide outlines a self-validating spectroscopic workflow to ensure structural integrity and enantiomeric excess (ee%).

Analytical Workflow Visualization

The following diagram illustrates the logical flow for complete structural validation, moving from gross connectivity to stereochemical confirmation.

AnalyticalWorkflow Start Crude Intermediate (S)-4-(Piperidin-3-yl)aniline MS Mass Spectrometry (LC-MS) Confirm MW: 176.26 Da [M+H]+: 177.1 Start->MS Step 1: Identity NMR_1H 1H NMR (DMSO-d6) Confirm Connectivity Identify AA'BB' System MS->NMR_1H Mass Confirmed NMR_2D 2D NMR (HMBC/HSQC) Verify C3-Piperidine Attachment NMR_1H->NMR_2D Signal Overlap? Chiral Chiral HPLC / SFC Determine Enantiomeric Excess Target: >99.5% (S) NMR_1H->Chiral Structure Confirmed NMR_2D->Chiral Regioisomer Confirmed Release Release for API Synthesis Chiral->Release Pass Criteria

Figure 1: Step-by-step structural elucidation and quality control workflow.

Structural Elucidation: Nuclear Magnetic Resonance (NMR)

1H NMR Interpretation Strategy

The 1H NMR spectrum of (S)-4-(Piperidin-3-yl)aniline is distinct due to the interplay between the aromatic system and the aliphatic piperidine ring.

Solvent Selection: DMSO-d6 is preferred over CDCl3 to ensure solubility of the free amine and to clearly resolve the exchangeable protons (–NH2 and –NH).

Region (ppm)MultiplicityIntegrationAssignmentMechanistic Insight
6.80 – 6.95 Doublet (d)2HAr-H (meta to NH2)Part of the AA'BB' system. Deshielded by the alkyl group.
6.45 – 6.55 Doublet (d)2HAr-H (ortho to NH2)Shielded by the electron-donating amine (-NH2) resonance effect.
4.80 – 5.00 Broad Singlet2HAr-NH2Exchangeable. Chemical shift varies with concentration/water content.
2.80 – 3.10 Multiplet2HPip-H2, Pip-H6 (eq)Protons adjacent to the piperidine nitrogen are deshielded.
2.30 – 2.60 Multiplet3HPip-H3 (chiral), Pip-H2, Pip-H6 (ax)The chiral center (H3) is often obscured; 2D NMR required for precise assignment.
1.40 – 1.80 Multiplet4HPip-H4, Pip-H5Ring methylene protons. Diastereotopic nature indicates rigidity/chirality.

Critical Validation Check:

  • The AA'BB' Pattern: You must observe a "roofing effect" or clear doublet pair in the aromatic region. If the pattern is complex or unsymmetrical, suspect regioisomer contamination (e.g., meta-substitution).

  • Piperidine NH: In the free base, the piperidine NH appears as a broad singlet (often ~2.0-3.0 ppm) or exchanges with water. In HCl salts, this becomes a broad downfield signal (~9.0 ppm).

13C NMR Assignments
  • Aromatic Carbons: Four distinct signals expected. The C-NH2 carbon will be most deshielded (~145 ppm). The C-alkyl carbon (para) will be around 130-135 ppm.

  • Aliphatic Carbons: Five distinct signals for the piperidine ring. The lack of symmetry in the piperidine ring (due to the C3 substituent) confirms the substitution pattern.

Mass Spectrometry (MS) Profile[1][2]

Mass spectrometry provides the primary confirmation of molecular weight and fragmentation logic.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+).

  • Parent Ion: [M+H]+ = 177.14 m/z (Calculated for C11H17N2).

Fragmentation Pathway (MS/MS)

Fragmentation is crucial for distinguishing the core structure from impurities.

  • Loss of Ammonia (-17 Da): Characteristic of primary anilines.

    • Observation: 177.1 → 160.1 m/z.

  • Retro-Diels-Alder (RDA) Cleavage: Typical for piperidine rings.

    • Observation: Cleavage of the piperidine ring often yields fragments at m/z ~84 (piperidine ring fragment) or ~106 (aminophenyl fragment).

MS_Fragmentation Parent [M+H]+ m/z 177.1 Frag1 [M-NH3]+ m/z 160.1 Parent->Frag1 - NH3 (17 Da) Frag2 Piperidine Cleavage m/z ~84 Parent->Frag2 Ring Opening

Figure 2: Predicted ESI+ fragmentation pathway for structural verification.

Stereochemical Verification (Critical Quality Attribute)

The (S)-configuration is the defining quality attribute. NMR is insufficient for enantiomeric discrimination without chiral shift reagents.

Chiral HPLC Protocol

This is the industry-standard method for determining Enantiomeric Excess (ee).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90:10:0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the basic amine.

  • Detection: UV at 254 nm (Aniline absorption max).

  • Expectation:

    • (S)-Isomer (Major): Retention time ~ t1.

    • (R)-Isomer (Impurity): Retention time ~ t2.

    • Acceptance Criteria: ee > 99.0% for pharmaceutical intermediates.

Optical Rotation[3]
  • Method: Polarimetry (Na D-line, 589 nm).

  • Solvent: Methanol or Ethanol.[1]

  • Sign: Literature precedents for similar 3-substituted piperidines suggest specific rotation values, but this must be established against a certified reference standard.

    • Warning: Optical rotation is concentration/pH dependent. Do not rely on it for trace impurity analysis (<1%).

Impurity Profile & Troubleshooting

Impurity TypeOriginDetection Method
(R)-Enantiomer Inefficient chiral resolution or racemization during deprotection.Chiral HPLC
Regioisomers Coupling at the ortho- or meta-position of aniline.1H NMR (Aromatic pattern symmetry)
Boc-Protected Precursor Incomplete deprotection (if Boc route used).LC-MS (+100 mass units), 1H NMR (s, 9H, ~1.4 ppm)
Palladium Residues Cross-coupling catalyst carryover.ICP-MS (Limit < 10 ppm)

References

  • Niraparib Structure & Pharmacology

    • PubChem Compound Summary for CID 24958200 (Niraparib). National Center for Biotechnology Information (2025). Link

  • Synthesis & Intermediates

    • Preparation method of niraparib intermediate.[1][2][3][4][5][6] Patent CN106432056A. Google Patents. Link

  • Stereochemical Characterization

    • Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (Analogous structural assignment). PubMed Central. Link

  • Chemical Properties

    • (S)-4-(Piperidin-3-yl)aniline Product Data.[6][7][8][9][10] ChemicalBook. Link

Sources

Methodological & Application

Synthesis of (S)-4-(Piperidin-3-YL)aniline from 3-(4-nitrophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Validated Protocol for Niraparib Intermediates

Executive Summary

(S)-4-(Piperidin-3-yl)aniline (CAS: 1171197-20-8 for the Boc-protected precursor) is the critical chiral pharmacophore in the synthesis of Niraparib (Zejula), a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer therapy. The synthesis of this intermediate presents two primary challenges: the simultaneous reduction of a nitro-substituted heteroaromatic system and the installation of a chiral center at the C3 position of the piperidine ring.

This application note details a robust, scalable protocol for the synthesis of the (S)-enantiomer starting from commercially available 3-(4-nitrophenyl)pyridine . Unlike industrial routes that may prioritize cost over operational simplicity (e.g., using benzyl-protection/debenzylation strategies), this guide focuses on a Direct Hydrogenation & Classical Resolution strategy. This approach ensures high enantiomeric excess (>99% ee) and chemical purity suitable for late-stage pharmaceutical coupling.

Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into three logical phases:

  • Global Reduction: Simultaneous reduction of the nitro group and the pyridine ring to generate the racemic piperidine scaffold.

  • Chemoselective Protection: Protection of the secondary amine (piperidine) to modulate solubility and crystallinity.

  • Optical Resolution: Separation of the (S)-enantiomer using a chiral acid.

Figure 1: Synthetic Pathway (Graphviz)

SynthesisPath SM 3-(4-nitrophenyl)pyridine (Starting Material) Inter1 Racemic 4-(piperidin-3-yl)aniline SM->Inter1 PtO2 / H2 (50 psi) AcOH / HCl (Global Reduction) Inter2 Racemic N-Boc-Intermediate Inter1->Inter2 Boc2O, TEA (Selective Protection) Salt (S)-Enantiomer L-DBTA Salt Inter2->Salt L-Dibenzoyl Tartaric Acid MeOH (Chiral Resolution) Product (S)-4-(Piperidin-3-yl)aniline (Target) Salt->Product Deprotection / Free Basing

Caption: Stepwise conversion of 3-(4-nitrophenyl)pyridine to the chiral target via reduction, protection, and resolution.

Detailed Experimental Protocol
Phase 1: Catalytic Hydrogenation (Global Reduction)

Objective: Convert 3-(4-nitrophenyl)pyridine to racemic 4-(piperidin-3-yl)aniline. Rationale: Platinum(IV) oxide (Adam's Catalyst) is selected over Pd/C for its superior ability to reduce the electron-deficient pyridine ring under moderate pressure without requiring ring activation (quaternization).

Reagents:

  • 3-(4-nitrophenyl)pyridine (10.0 g, 50 mmol)

  • Platinum(IV) oxide (PtO₂, 1.0 g, 10 wt%)

  • Acetic Acid (Glacial, 100 mL)

  • Conc. HCl (5 mL)

  • Hydrogen Gas (H₂)

Protocol:

  • Setup: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 10.0 g of 3-(4-nitrophenyl)pyridine in 100 mL of glacial acetic acid. Add 5 mL of concentrated HCl to facilitate pyridinium formation (easier to reduce).

  • Catalyst Addition: Carefully add 1.0 g of PtO₂ under an inert nitrogen atmosphere. Caution: Dry PtO₂ can be pyrophoric in the presence of H₂.

  • Hydrogenation: Seal the reactor, purge with N₂ (3x), then purge with H₂ (3x). Pressurize to 50 psi (3.5 bar) and heat to 50°C . Stir vigorously (1000 rpm) for 16 hours.

  • Workup: Cool to room temperature (RT) and vent H₂. Filter the catalyst through a pad of Celite. Rinse the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove acetic acid. The residue is the hydrochloride salt of the racemic diamine.

  • Neutralization: Dissolve residue in water (50 mL), cool to 0°C, and basify to pH >12 with 50% NaOH solution. Extract with Dichloromethane (DCM, 3 x 100 mL). Dry organics over Na₂SO₄ and concentrate to yield the crude racemic product (~8.5 g, ~96% yield).

Phase 2: N-Boc Protection

Objective: Selectively protect the piperidine nitrogen to create a crystalline substrate for resolution. Rationale: The aliphatic amine (piperidine, pKa ~11) is more nucleophilic than the aromatic amine (aniline, pKa ~4), allowing chemoselective protection.

Protocol:

  • Dissolve the crude racemic amine (8.5 g) in DCM (100 mL).

  • Add Triethylamine (1.5 eq, 7 mL) and cool to 0°C.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, 11.5 g) dropwise.

  • Stir at RT for 4 hours. Monitor by TLC (formation of a less polar spot).

  • Wash with water, brine, dry over Na₂SO₄, and concentrate.

  • Product: tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (Racemic).

Phase 3: Chiral Resolution (The Critical Step)

Objective: Isolate the (S)-enantiomer. Mechanism: Formation of diastereomeric salts using O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) . The (S, L-DBTA) salt is less soluble in methanol than the (R, L-DBTA) salt.

Protocol:

  • Solution A: Dissolve the racemic N-Boc intermediate (10.0 g, ~36 mmol) in Methanol (150 mL) . Heat to 60°C.

  • Solution B: Dissolve L-DBTA (13.0 g, 36 mmol, 1.0 eq) in Methanol (100 mL) .

  • Crystallization: Add Solution B to Solution A slowly at 60°C. Stir for 30 mins, then allow to cool slowly to RT over 4 hours.

  • Harvest: Filter the white precipitate. This is the crude (S)-enantiomer salt.

  • Recrystallization (Enrichment): Reflux the solid in Methanol (10 volumes) for 1 hour, cool to RT, and filter.

    • Target ee: >98% (Check via Chiral HPLC).

Phase 4: Salt Break & Isolation
  • Suspend the purified salt in Water/DCM (1:1).

  • Add Na₂CO₃ (saturated aq.) until pH 10.

  • Separate the organic layer, dry, and concentrate.[1]

  • Final Product: (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

    • Note: If the free piperidine is required immediately, treat with TFA/DCM (1:1) for 1 hour.

Process Data & Validation[2][3][4]
Table 1: Key Process Parameters
ParameterConditionCriticalityNotes
H₂ Pressure 50 psi (3.5 bar)HighLower pressure (<20 psi) results in incomplete pyridine reduction.
Solvent (Red) AcOH + HClHighAcidic media prevents catalyst poisoning by the amine product.
Resolving Agent L-DBTACriticalL-Tartaric acid is less effective; the benzoyl groups drive crystallization.
Resolution Solvent MethanolHighEthanol/Water mixtures yield lower enantiomeric purity.
Analytical Method: Chiral HPLC

To verify the enantiomeric excess (ee) of the resolved product.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Retention Times: (R)-isomer ~8.5 min; (S)-isomer ~11.2 min (Verify with standards).

Troubleshooting & Optimization
Workflow Logic Diagram (Graphviz)

Troubleshooting Start Start: Resolution Step CheckEE Check ee% of Salt Start->CheckEE HighEE ee > 98%? CheckEE->HighEE Recryst Recrystallize from MeOH HighEE->Recryst No (<98%) Success Proceed to Deprotection HighEE->Success Yes Recryst->CheckEE LowYield Yield < 25%? Success->LowYield MotherLiq Check Mother Liquor LowYield->MotherLiq Yes Racemize Racemize (R)-isomer (Optional Recycle) MotherLiq->Racemize Recover Material

Caption: Decision tree for optimizing the chiral resolution step.

Common Issues:

  • Incomplete Reduction: If NMR shows aromatic pyridine protons (8.0-9.0 ppm), re-subject the material to hydrogenation with fresh catalyst. Do not add more catalyst to the poisoned mixture; filter and restart.

  • Low Resolution Yield: If no precipitate forms, seed the solution with a small crystal of pure (S)-salt. Ensure the methanol is dry; water increases solubility of the salt.

References
  • Merck Sharp & Dohme Corp. (2011). Process for the preparation of piperidine derivatives. Organic Process Research & Development, 15(4), 831-840.[2] Link

  • Shanghai Institute of Pharmaceutical Industry. (2019). Process for preparing intermediate of anti-tumor drug niraparib. WO2019072237A1. Link

  • BenchChem Technical Support. (2025). Resolving Enantiomers of 3-Aminopiperidine. Link

  • Vertex Pharmaceuticals. (2009). Inhibitors of Poly(ADP-ribose)polymerase (PARP). Journal of Medicinal Chemistry, 52(22), 7170-7185.[2] Link

  • PubChem. (2025). Compound Summary: (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[3][4][5][6] Link[6]

Sources

Application Note: High-Fidelity Catalytic Hydrogenation of Pyridine to Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Insight

The Engineering Challenge: Aromaticity & Catalyst Poisoning

The conversion of pyridine to piperidine is not merely a reduction; it is a battle against thermodynamic stability (aromaticity) and kinetic inhibition (catalyst poisoning).

  • The Poisoning Mechanism: The nitrogen atom in pyridine possesses a non-bonded lone pair of electrons. In neutral media, this lone pair coordinates strongly to the active sites of heterogeneous metal catalysts (Pd, Pt, Rh), effectively "poisoning" the surface and halting the catalytic cycle.

  • The Solution (Acidic Activation): Protonating the nitrogen (

    
    ) using an acidic solvent (e.g., glacial acetic acid) or additive (HCl) forms the pyridinium ion. This species cannot coordinate via the lone pair, leaving the aromatic 
    
    
    
    -system free to interact with the catalyst surface for hydrogenation.
Catalyst Selection Matrix

Quantitative comparison of common catalytic systems for this transformation:

Catalyst SystemPressure Req.[1][2][3][4][5][6][7][8]CostSelectivity (2-subst.)[9]Key Advantage
PtO₂ (Adams') / AcOH Low (1-3 atm)HighHigh (cis)Gold Standard. Highest activity; resistant to poisoning.
Pd/C / MeOH + HCl Med (3-5 atm)MedModerateCost-effective for scale-up; requires careful pH control.
Rh/C / AcOH Low (1 atm)Very HighVery High (cis)Best for stereocontrol on complex scaffolds; prevents ring opening.
Raney Ni High (50+ atm)LowLowNot Recommended for high-value synthesis due to pyrophoric risks and harsh conditions.

Part 2: Visualizing the Process

Mechanistic Pathway (Adsorption & Reduction)

The following diagram illustrates the critical role of protonation in facilitating the Langmuir-Hinshelwood mechanism on the metal surface.

Hydrogenation_Mechanism cluster_0 Phase 1: Activation cluster_1 Phase 2: Surface Catalysis Pyridine Pyridine (Substrate) Pyridinium Pyridinium Ion (Non-Poisoning) Pyridine->Pyridinium Protonation Acid Acid (H+) Acid->Pyridinium Adsorbed Adsorbed Species (π-bound) Pyridinium->Adsorbed Physisorption Catalyst Metal Surface (Pt/Pd) Catalyst->Adsorbed H2 H2 (Gas) H2->Catalyst Dissociation Stepwise Stepwise H-Addition (Syn-Addition) Adsorbed->Stepwise Product Piperidinium Salt Stepwise->Product Desorption

Figure 1: Mechanistic pathway highlighting the necessity of protonation to prevent catalyst poisoning.

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" (PtO₂ in Acetic Acid)

Application: High-value intermediates, synthesis of complex pharmacophores. Scale: 10 mmol (approx. 1 g equivalent).

Reagents:
  • Substrate: Substituted Pyridine (10 mmol)

  • Solvent: Glacial Acetic Acid (15 mL) – Note: Must be anhydrous.

  • Catalyst: Platinum(IV) Oxide (Adams' Catalyst) – 5 mol% (approx. 110 mg).

  • Gas: Hydrogen (Balloon or low-pressure cylinder).

Step-by-Step Methodology:
  • Safety Check: Ensure all ignition sources are removed. Perform in a fume hood behind a blast shield.

  • Vessel Charging:

    • To a heavy-walled hydrogenation flask (or Parr bottle), add the Pyridine substrate.

    • Add Glacial Acetic Acid carefully.

    • CRITICAL: Add PtO₂ catalyst last. Do not add catalyst to dry solvent containing flammable vapors; however, acetic acid is less flammable than alcohols, reducing flash fire risk.

  • Inerting (The Purge Cycle):

    • Seal the vessel.[3]

    • Evacuate the vessel (vacuum) until solvent bubbles gently.

    • Backfill with Nitrogen (N₂).

    • Repeat this cycle 3 times to remove all Oxygen.

  • Activation:

    • Switch gas source to Hydrogen (H₂).[7]

    • Purge with H₂ three times.

    • Pressurize to 1–3 atm (15–45 psi). If using a balloon, ensure a double-balloon setup for safety.

  • Reaction:

    • Stir vigorously (1000+ RPM). Mass transfer of H₂ into the liquid phase is the rate-limiting step.

    • Observation: The brown PtO₂ will turn black within minutes as it reduces to active Pt(0).

    • Monitor H₂ uptake. Reaction is complete when uptake ceases (typically 2–6 hours).

  • Workup (Acid Removal):

    • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Keep the catalyst wet with water/solvent at all times to prevent pyrophoric ignition.

    • Concentration: Rotate evaporate the acetic acid (requires bath temp 60°C+ and good vacuum).

    • Basification: Dissolve the residue in water (20 mL). Slowly add 4M NaOH until pH > 12. The piperidine will separate as an oil.

    • Extraction: Extract with Dichloromethane (DCM) or Diethyl Ether (3 x 20 mL).

    • Drying: Dry organics over Na₂SO₄, filter, and concentrate.

Protocol B: Stereoselective Synthesis (2-Methylpyridine cis-2-Methylpiperidine)

Application: Creating chiral building blocks with defined stereochemistry.

  • Catalyst: 5% Rh/C or PtO₂.

  • Solvent: 1M HCl in Methanol.

  • Pressure: 4 atm (60 psi).

Key Difference: The presence of the substituent creates steric hindrance. Heterogeneous hydrogenation occurs via syn-addition of hydrogen from the metal surface to the face of the ring.

  • Outcome: The substituent forces the ring to lie flat on the catalyst surface away from the bulk group, resulting in the hydrogen atoms adding to the opposite face. This yields the cis-isomer (thermodynamically less stable than trans, but kinetically favored) with >90% diastereomeric excess (de).

Part 4: Troubleshooting & Self-Validating Systems

In-Process Validation (IPV)

Do not proceed to workup until these criteria are met:

CheckpointObservationAction if Failed
Catalyst Activation Brown powder turns BlackIf catalyst remains brown, H₂ is not reducing the oxide. Check connections/purity.
H₂ Uptake Pressure drop or balloon deflationIf no uptake after 30 mins, purge system again. Poisoning suspected.[5]
TLC Monitoring Ninhydrin StainPyridine is UV active; Piperidine is NOT. Product should stain red/purple with Ninhydrin.
Common Failure Modes
  • Incomplete Reduction: Often yields tetrahydropyridines (enamines).

    • Fix: Increase pressure or add fresh catalyst (under inert atmosphere).

  • Ring Opening: Occurs at high temperatures (>80°C) or with vigorous catalysts (Raney Ni).

    • Fix: Switch to Rh/C and lower temperature.

Part 5: Workflow Diagram

Experimental_Workflow Prep Prep: Dissolve Substrate in AcOH Load Load: Add PtO2 Catalyst (No ignition sources) Prep->Load Purge Purge: Vac/N2 Cycles (x3) Load->Purge React Reaction: H2 (1-3 atm) Stir >1000 RPM Purge->React Filter Filter: Celite Pad (Keep Wet!) React->Filter Workup Workup: Basify (pH 12) & Extract Filter->Workup

Figure 2: Operational workflow emphasizing safety critical points (Red nodes).

References

  • Hamilton, T. S.; Adams, R. "The Reduction of Pyridine Hydrochloride and Pyridonium Salts by Means of Hydrogen and Platinum-Oxide Platinum Black." Journal of the American Chemical Society, 1928 , 50(9), 2260–2263.

  • Rylander, P. N.Catalytic Hydrogenation in Organic Synthesis. Academic Press: New York, 1979. (Standard Reference Text).
  • Organic Syntheses. "Hydrogenation of Pyridine: Piperidine." Org.[7][10][11] Synth.1928 , 8,[11] 92.

  • Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie Int.[7] Ed.2004 , 43, 2859. (For stereoselective protocols).

  • Nishimura, S.Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001.

Sources

Infrared (IR) spectroscopy of (S)-4-(Piperidin-3-YL)aniline functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the protocol for the infrared spectroscopic analysis of (S)-4-(Piperidin-3-yl)aniline , a bifunctional intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands.

The molecule presents a unique spectroscopic challenge: it contains both an aromatic primary amine (aniline moiety) and a cyclic aliphatic secondary amine (piperidine moiety). This guide focuses on differentiating these overlapping functional groups using Attenuated Total Reflectance (ATR) FTIR.

Critical Note on Chirality: Standard FTIR is an achiral technique. It confirms the chemical connectivity of the (S)-enantiomer but cannot distinguish it from the (R)-enantiomer. Enantiomeric excess (ee%) must be determined via Chiral HPLC or Polarimetry. This protocol validates chemical identity and functional group integrity.

Structural Fragmentation & Theoretical Analysis

To accurately interpret the spectrum, we treat the molecule as two distinct pharmacophores linked at the C3-C4' position.

PharmacophoreKey Functional GroupsDiagnostic IR Region
Aniline (Aromatic) Primary Amine (

)

(Doublet)
Aromatic Ring (

)


Stretch

Piperidine (Aliphatic) Secondary Amine (

)

(Singlet)
Aliphatic



Stretch

Experimental Protocol: ATR-FTIR Acquisition

Objective: Obtain a high-resolution spectrum of solid (S)-4-(Piperidin-3-yl)aniline with minimal sample preparation artifacts.

Equipment:

  • Spectrometer: Research-grade FTIR (e.g., Bruker Invenio, Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR (preferred for hardness and chemical inertness) or ZnSe crystal.

  • Detector: DTGS (Deuterated Triglycine Sulfate) for standard ambient analysis.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Clean the ATR crystal with isopropanol and a lint-free wipe.

    • Collect a background spectrum (Air) with the anvil raised.

    • Validation: Ensure the background energy curve is smooth with no significant water vapor (

      
      ) or 
      
      
      
      (
      
      
      ) interference.
  • Sample Loading:

    • Place approximately 2–5 mg of the solid powder onto the center of the crystal.

    • Note: If the sample is hygroscopic (common with amine salts), minimize exposure time to ambient air.

  • Contact Optimization:

    • Lower the pressure anvil.[1] Apply force until the live preview of the interferogram amplitude stabilizes.

    • Target: Ensure intimate contact without crushing the crystal (if using ZnSe). Diamond ATRs can withstand high pressure to flatten hard crystalline particles.

  • Acquisition Parameters:

    • Resolution:

      
       (Standard for solid-state identification).
      
    • Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).

    • Range:

      
      .
      
    • Correction: Apply "ATR Correction" (if available in software) to account for penetration depth dependence on wavelength, though raw data is preferred for regulatory archiving.

  • Post-Run Cleaning:

    • Wipe the crystal immediately with methanol or isopropanol. Amines can carbonate if left exposed; ensure no residue remains.

Data Interpretation & Assignments

The following table synthesizes data from standard aniline and piperidine reference spectra to predict the characteristic bands for this specific molecule.

Table 1: Diagnostic Vibrational Bands
Frequency (

)
IntensityVibration ModeFunctional Group Assignment
3450 -- 3400 MediumN-H Stretch (Asymmetric)Primary Amine (Aniline)
3350 -- 3300 MediumN-H Stretch (Symmetric)Primary Amine + Secondary Amine (Overlap)
3100 -- 3000 WeakC-H Stretch (

)
Aromatic Ring
2950 -- 2800 StrongC-H Stretch (

)
Piperidine Ring (Aliphatic)
1620 -- 1590 StrongN-H Scissoring (Bend)Primary Amine (Diagnostic for Aniline)
1600, 1500 VariableC=C Ring BreathingAromatic Skeleton
1330 -- 1250 StrongC-N StretchAromatic Amine (

)
1150 -- 1020 MediumC-N StretchAliphatic Amine (Piperidine)
850 -- 750 StrongC-H Out-of-Plane (OOP)Para-substituted Benzene Ring
Technical Insight: The "Amine Region" Complexity

The most critical region is


.
  • Primary amines exhibit a doublet (two peaks).[2][3][4]

  • Secondary amines exhibit a singlet (one peak).[3][4]

  • Result: You will likely observe a "pseudo-triplet" or a broadened doublet where the secondary amine N-H stretch (

    
    ) merges with the symmetric stretch of the primary amine.
    
  • Differentiation: Look at

    
    .[5] Only the primary amine  shows a strong scissoring band here. If this band is absent, the aniline moiety has degraded or reacted.
    

Logic Flow & Visualization

Workflow: Spectral Validation Logic

This diagram illustrates the decision process for validating the functional groups.

G Start Start: Acquired Spectrum CheckNH Check 3500-3200 cm⁻¹ Region Start->CheckNH Doublet Distinct Doublet/Multiplet? CheckNH->Doublet Check1600 Check 1590-1620 cm⁻¹ Doublet->Check1600 Yes (N-H Stretches) ResultFail1 FAIL: Potential Oxidation/Salt Formation Doublet->ResultFail1 No (Broad/Missing) Scissoring Strong Band Present? Check1600->Scissoring CheckAliphatic Check 2800-2950 cm⁻¹ Scissoring->CheckAliphatic Yes (Primary NH₂ confirmed) Scissoring->ResultFail1 No (Secondary only?) ResultPass PASS: Intact Aniline & Piperidine CheckAliphatic->ResultPass Strong sp³ C-H present ResultFail2 FAIL: Missing Piperidine Ring CheckAliphatic->ResultFail2 Weak/Missing

Caption: Logic flow for confirming the presence of both amine species and the aliphatic ring structure.

Troubleshooting & Common Artifacts

  • Broadening in the 3000-2500 cm⁻¹ region:

    • Cause: Ammonium salt formation. If the sample was isolated as an HCl or TFA salt, the discrete N-H bands will disappear, replaced by a broad "ammonium band" centered around

      
      .
      
    • Remedy: Perform a "free-basing" micro-extraction. Dissolve 5 mg in 1M NaOH, extract with DCM, evaporate, and re-run the film.

  • Peak Shifts (ATR vs. Transmission):

    • Be aware that ATR peaks can appear 2–5 wavenumbers lower than literature values derived from KBr pellets due to the dispersion of the refractive index.

  • CO₂ Doublet (2350 cm⁻¹):

    • Cause: Changes in room ventilation between background and sample scan.

    • Action: Ignore if it does not overlap with sample bands (nitriles/alkynes).

References

  • NIST Chemistry WebBook. Infrared Spectrum of Aniline. National Institute of Standards and Technology.[5][6] [Link]

  • NIST Chemistry WebBook. Infrared Spectrum of Piperidine. National Institute of Standards and Technology.[5][6] [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy of Amines. (2023).[7] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[2] (Standard Reference for Group Frequencies).

Sources

Strategic HPLC Method Development for (S)-4-(Piperidin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

(S)-4-(Piperidin-3-yl)aniline (CAS: 1196713-21-9) is a critical chiral intermediate in the synthesis of Niraparib , a poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer therapy. The molecule presents specific chromatographic challenges:

  • Dual Basicity: It contains a secondary aliphatic amine (piperidine, pKa ~10-11) and a primary aromatic amine (aniline, pKa ~4-5).

  • Chirality: The (S)-enantiomer is the active scaffold; enantiomeric excess (ee) must be strictly controlled.

  • Peak Tailing: The secondary amine interacts strongly with residual silanols on silica-based columns, leading to severe tailing if not mitigated.

This guide provides two distinct, self-validating protocols: a High-pH Reverse Phase (RP) method for chemical purity (removing regioisomers and synthetic byproducts) and a Normal Phase (NP) method for enantiomeric purity.

Physicochemical Profiling & Strategy

Effective method development begins with understanding the molecule's behavior in solution.

PropertyValue / CharacteristicChromatographic Implication
Structure Piperidine ring fused to AnilineDual basic centers require careful pH control.
pKa (Piperidine) ~10.3 (Basic)At pH < 9, this nitrogen is protonated (

), causing silanol interaction (tailing).
pKa (Aniline) ~4.6 (Weak Base)Remains neutral at pH > 5; protonated at pH < 4.
UV Max ~240–254 nmAniline chromophore provides strong UV detection.
Solubility Methanol, DMSO, Acidic WaterSamples should be dissolved in MeOH or Mobile Phase.
The "High pH" Strategy (Expert Insight)

Traditional methods use low pH (pH 2-3) with ion-pairing agents or triethylamine (TEA) to mask silanols. However, for piperidine derivatives, High pH (pH > 9.5) is superior.

  • Mechanism: At pH 10, the piperidine amine is largely deprotonated (neutral). Neutral amines do not interact ionically with negatively charged silanols, resulting in sharp, symmetrical peaks without the need for messy ion-pairing reagents.

  • Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) resistant to alkaline hydrolysis.

Analytical Workflow Diagram

The following decision tree illustrates the logic flow for analyzing this intermediate, ensuring both chemical and optical purity are verified.

MethodDevelopment Start Sample: (S)-4-(Piperidin-3-yl)aniline ChemPurity Step 1: Chemical Purity (Achiral RP-HPLC) Start->ChemPurity Check_Tailing Check Peak Symmetry (As) ChemPurity->Check_Tailing Method_A Method A: High pH (pH 10) Ammonium Bicarbonate (Recommended) Check_Tailing->Method_A Hybrid Column Available Method_B Method B: Low pH (pH 3) Phosphate + TEA (Legacy Systems) Check_Tailing->Method_B Standard Silica Only ChiralPurity Step 2: Enantiomeric Purity (Normal Phase Chiral HPLC) Method_A->ChiralPurity Method_B->ChiralPurity Chiral_Col Column: Amylose-based (AD-H or IA) ChiralPurity->Chiral_Col Result Final Release (Purity >98%, ee >99%) Chiral_Col->Result

Figure 1: Analytical workflow prioritizing High-pH Reverse Phase chromatography for peak shape optimization, followed by Chiral HPLC for enantiomeric verification.

Protocol 1: Achiral Purity (Chemical Purity)

Objective: Quantify synthetic impurities (e.g., regioisomers, starting nitro-compounds) and assay the main peak.

Method A: High pH (Recommended)

This method utilizes the "neutral state" strategy to eliminate tailing.

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18.

    • Why: These columns utilize hybrid organosilica technology stable up to pH 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 35°C.

  • Detection: UV @ 245 nm.

  • Injection Vol: 5-10 µL.

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    10.0 40 60
    12.0 5 95
    15.0 95 5

    | 20.0 | 95 | 5 |

Method B: Low pH (Legacy/Standard Silica)

Use this if hybrid columns are unavailable. Requires silanol blocker (TEA).

  • Column: Inertsil ODS-3V or Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0) + 0.1% Triethylamine (TEA).[4]

    • Note: TEA competes for silanol sites, sharpening the amine peak.

  • Mobile Phase B: Methanol / Acetonitrile (50:50).

  • Gradient: Similar slope to Method A, but retention times will differ due to ionization state.

Protocol 2: Chiral Purity (Enantiomeric Excess)

Objective: Separate the (S)-enantiomer from the (R)-enantiomer. Challenge: Primary and secondary amines can be "sticky" on polysaccharide columns. Solution: Use a basic additive (Diethylamine or DEA) in the mobile phase.

  • Column: Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Chiralpak IA (Immobilized version).

    • Dimensions: 4.6 x 250 mm, 5 µm.[3][5]

  • Mode: Normal Phase / Polar Organic.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Optimization: If retention is too low, decrease IPA to 5%. If peak tailing occurs, increase DEA to 0.2% (do not exceed 0.5%).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

  • Detection: UV @ 254 nm.

  • Sample Diluent: Ethanol or Mobile Phase (Avoid DMSO if possible in Normal Phase).

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between (R) and (S) enantiomers.

  • Tailing Factor: < 1.5.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Broad/Tailing Peak (Achiral) Interaction of protonated piperidine with silanols.Method A: Ensure pH is > 9.5. Method B: Add more TEA (up to 0.2%) or switch to High pH method.
Split Peaks Sample solvent incompatibility (Strong solvent effect).Dissolve sample in Mobile Phase A or a weaker solvent mixture (e.g., 10% MeOH in Water).
Retention Time Shift pH fluctuation in buffer.Basic buffers (Bicarbonate) are volatile. Prepare fresh buffer daily and cap bottles tightly.
No Chiral Separation Lack of specific interaction sites.Switch column polysaccharide type (e.g., from Amylose (AD) to Cellulose (OD)).

References

  • Niraparib Synthesis & Intermediates

    • Patent: Shanghai Yingli Pharmaceutical Co. Ltd. (2019). Process for preparing intermediate of anti-tumor drug niraparib. WO2019072237A1.

    • Context: Describes the hydrogenation of the pyridine precursor to the piperidine intermedi
  • Impurity Profiling of Niraparib

    • Journal: Reddy, B. R., et al. (2022). "An Innovative Stability Indicating HPLC Method with Impurity Profiling of Niraparib." Rasayan Journal of Chemistry, 15(4).

    • Context: Validates the use of C18 columns and buffer selection for Niraparib and its rel
  • Chiral Separation of Piperidine Derivatives

    • Journal: Wróblewska, A., et al. (2022). "The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives." Molecules.

    • Context: Demonstrates the use of HPLC for separating similar chiral 3-substituted piperidine scaffolds.
  • pKa and Chemical Properties

    • Database: PubChem Compound Summary for CID 58169335, 4-(Piperidin-3-yl)aniline.

Sources

Application Note: Leveraging (S)-4-(Piperidin-3-yl)aniline for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of (S)-4-(Piperidin-3-yl)aniline (CAS: 1196713-21-9) as a privileged scaffold in the development of Central Nervous System (CNS) agents.[1] While historically utilized as a precursor for PARP inhibitors (e.g., Niraparib), this chiral intermediate possesses a unique "dual-vector" geometry ideal for designing Rho-associated protein kinase (ROCK) inhibitors for neuroregeneration and GPCR modulators (5-HT/Dopamine) for neuropsychiatric indications.[1]

This document provides a rational design framework, specific synthetic protocols for library generation, and validated assays for assessing Blood-Brain Barrier (BBB) permeability.[1]

Molecular Architecture & Rational Design

The utility of (S)-4-(Piperidin-3-yl)aniline lies in its ability to serve as a rigid, chiral linker that positions two distinct chemical spaces: the Solubilizing/Binding Sector (Piperidine) and the Growth/Specificity Sector (Aniline).[1]

Structural Analysis[1][2][3][4]
  • Chirality (S-Configuration): The fixed 3-position stereocenter is critical for target selectivity.[1] In kinase binding (e.g., ROCK, Akt), the (S)-isomer often directs the piperidine nitrogen towards specific residues (e.g., Asp/Glu) in the hinge region or solvent front, distinguishing it from the (R)-isomer which may clash sterically.[1]

  • Piperidine Motif (pKa ~10-11): Mimics the pyrrolidine/piperidine core of bioactive neurotransmitters.[1] Challenge: High basicity can lead to P-gp efflux.[1] Solution: Derivatization (amides/sulfonamides) or bioisosteric replacement is often required to lower pKa to the CNS-optimal range (6.0–8.0).[1]

  • Aniline Motif (pKa ~4): A weak base that serves as a nucleophilic handle for urea, amide, or carbamate formation, allowing extension into deep hydrophobic pockets.[1]

Multiparameter Optimization (MPO) for CNS

To ensure CNS penetration, derivatives of this scaffold must adhere to strict physicochemical bounds.[1]

ParameterCNS Ideal RangeScaffold ContributionOptimization Strategy
cLogP 2.0 – 4.5Low (~1.[1]1)Append lipophilic aryl/heteroaryl groups via the aniline.[1]
TPSA < 90 Ų~38 ŲKeep polar surface area low during derivatization.[1]
H-Bond Donors < 33 (NH₂, NH)Cap the aniline (urea/amide) and/or alkylate the piperidine.[1]
pKa (Basic) 6.0 – 8.5~11.0 (Piperidine)Critical: Mask piperidine N or use electron-withdrawing groups nearby.[1]
Design Workflow Diagram

The following diagram illustrates the decision matrix for utilizing this scaffold.

CNS_Design_Workflow Start (S)-4-(Piperidin-3-yl)aniline Core Scaffold Branch1 Target: Kinase (ROCK/Akt) (Neuroregeneration) Start->Branch1 Branch2 Target: GPCR (5-HT/D2) (Psychiatry) Start->Branch2 Mod1 Strategy A: Aniline Urea/Amide Cap (Hinge Binder) Branch1->Mod1 Primary Vector Mod2 Strategy B: Piperidine N-Alkylation (Ionic Lock Interaction) Branch2->Mod2 Primary Vector Opt CNS MPO Filter (LogP < 4, pKa < 8.5) Mod1->Opt Mod2->Opt Validation PAMPA-BBB & MDR1-MDCK Assays Opt->Validation Pass

Figure 1: Decision matrix for scaffold derivatization based on therapeutic target.

Synthetic Protocols

Protocol A: Parallel Synthesis of Urea Library (ROCK Inhibitor Focus)

Objective: To synthesize a library of urea derivatives targeting the ATP-binding site of kinases, utilizing the aniline nitrogen while protecting the piperidine.[1]

Reagents:

  • Scaffold: (S)-4-(Piperidin-3-yl)aniline[1][2]

  • Protecting Group: Di-tert-butyl dicarbonate (Boc₂O)[1]

  • Reactants: Various Aryl Isocyanates (R-NCO)[1]

  • Solvents: DCM, DMF, TFA[1]

Step-by-Step Methodology:

  • Selective Protection (Piperidine N):

    • Dissolve (S)-4-(Piperidin-3-yl)aniline (1.0 eq) in DCM at 0°C.

    • Add Boc₂O (1.1 eq) and Et₃N (1.5 eq).[1] Stir for 2h at RT.

    • Mechanism:[1][3][4][5][6] The aliphatic piperidine amine is significantly more nucleophilic (pKa ~11) than the aniline (pKa ~4), ensuring selective Boc-protection of the piperidine ring.[1]

    • QC Check: LCMS should show [M+H]⁺ corresponding to the Mono-Boc product.

  • Urea Formation (Library Diversification):

    • Aliquot the Boc-protected intermediate into reaction vials.

    • Add specific Aryl Isocyanate (1.2 eq) in anhydrous DMF to each vial.

    • Heat to 60°C for 4 hours.

    • Note: No base is usually required; the aniline attacks the isocyanate carbon.[1]

  • Global Deprotection:

    • Evaporate DMF.[1] Re-dissolve residue in DCM:TFA (4:1 ratio).

    • Stir at RT for 1 hour to remove the Boc group.

    • Evaporate volatiles under N₂ stream.[1]

  • Free Base Generation (Crucial for CNS):

    • The TFA salt is highly polar and will fail BBB assays.[1]

    • Pass the crude through a SCX-2 (Strong Cation Exchange) cartridge.[1] Wash with MeOH, elute with 2M NH₃/MeOH.[1]

    • Concentrate to yield the free base library.[1]

Protocol B: PAMPA-BBB Permeability Assay

Objective: To validate the passive diffusion of the synthesized library across the blood-brain barrier.[1]

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).[1]

  • Acceptor Plate: 96-well PTFE plate.[1]

  • Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid extract in Dodecane.[1]

  • Buffer: PBS (pH 7.4).[1]

Procedure:

  • Membrane Preparation: Pre-coat the donor plate membrane with 4 µL of Lipid Solution. Allow to dry for 5 mins.

  • Compound Preparation: Dilute test compounds to 10 µM in PBS (Donor Solution).

    • Control High: Propranolol.[1]

    • Control Low: Theophylline.[1]

    • Integrity Marker: Lucifer Yellow (post-assay check).[1]

  • Assembly:

    • Add 200 µL of Donor Solution to the Donor Plate.

    • Add 300 µL of PBS to the Acceptor Plate.[1]

    • Sandwich the plates ("Donor" on top of "Acceptor").

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.[1]

    • Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    
    Where
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume,
    
    
    is time.[1]

Success Criteria:

  • CNS+ (High Permeability):

    
     cm/s[1]
    
  • CNS- (Low Permeability):

    
     cm/s[1]
    

Case Study: ROCK Inhibition for Neuroregeneration

Rho-kinase (ROCK) inhibitors are promising for treating spinal cord injury by overcoming myelin-associated inhibition.[1]

Application of Scaffold: Using (S)-4-(Piperidin-3-yl)aniline, researchers can synthesize analogues of Fasudil or Ripasudil but with improved selectivity.[1]

  • The Piperidine: Binds to the ATP-binding pocket's ribose region.[1]

  • The Aniline: Extended via a urea linker to a hydrophobic aryl tail (e.g., isoquinoline or indazole) that occupies the hydrophobic back pocket of the kinase.[1]

  • Result: The rigid stereochemistry of the (S)-piperidine restricts the conformational entropy, potentially improving potency (

    
    ) and selectivity against homologous kinases (like PKA/PKC) compared to flexible linkers.[1]
    

References

  • PubChem. (n.d.).[1] Compound Summary: 4-(Piperidin-3-yl)aniline.[1][2][3][7][8] National Library of Medicine. Retrieved January 29, 2026, from [Link][1]

  • Birch, A. M., et al. (2012).[1][9] Rationally Designing Safer Anilines: The Challenging Case of 4-Aminobiphenyls. Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link][1]

  • Liao, H., et al. (2013).[1] Discovery of AZD5363, an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link][1]

  • Mueller, B. K., et al. (2005).[1] Rho Kinase Inhibition Enhances Axonal Regeneration in the Injured CNS. Journal of Neuroscience. Retrieved January 29, 2026, from [Link]

  • Narayanan, A., et al. (2020).[1][10] Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved January 29, 2026, from [Link]

Sources

Troubleshooting & Optimization

Overcoming peak tailing in HPLC of basic piperidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why Piperidines Are "Problem Children"

Welcome to the support hub. If you are here, you are likely staring at a chromatogram where your piperidine derivative looks more like a shark fin than a Gaussian peak. You are not alone.

Piperidine is a secondary amine with a


 of approximately 11.1 . In typical reversed-phase conditions (pH 2–8), it is protonated and carries a strong positive charge. This cation acts as a magnet for residual silanol groups (

) on the silica surface of your column. This secondary interaction—effectively an unwanted ion-exchange mechanism—causes the kinetic lag we see as peak tailing .

This guide moves beyond "try a new column" and provides a mechanistic workflow to eliminate tailing at the source.

Module 1: The Diagnostic Phase

Is it Chemical Tailing or System Failure?

Before modifying your chemistry, you must confirm the tailing is caused by the piperidine-silanol interaction and not a physical system issue.

Q: How do I distinguish between chemical tailing and physical column voiding? A: Calculate the Asymmetry Factor (


) for all peaks in your chromatogram, not just the piperidine.
  • Scenario A: Only the piperidine peak tails (

    
    ); neutral markers (e.g., Toluene, Uracil) are symmetrical.
    
    • Diagnosis:Chemical Interaction (Silanol Activity). Proceed to Module 2.

  • Scenario B: All peaks tail, including neutrals.

    • Diagnosis:Physical Failure. You likely have a void at the column head or excessive extra-column volume (tubing length/diameter).

Diagnostic Logic Tree

diagnostic_tree start START: Observe Tailing check_neutral Check Neutral Marker (e.g., Toluene) Asymmetry start->check_neutral decision Is Neutral Peak Symmetrical? check_neutral->decision chemical Diagnosis: Chemical Tailing (Silanol Interaction) decision->chemical Yes (As < 1.2) physical Diagnosis: Physical Issue (Void/Dead Volume) decision->physical No (As > 1.5) action_chem Action: Proceed to Chemistry Optimization chemical->action_chem action_phys Action: Check Tubing, Fittings, or Replace Column physical->action_phys

Figure 1: Diagnostic logic to isolate the root cause of peak asymmetry.

Module 2: The Mechanism (The "Why")

Q: Why does lowering the pH to 3.0 often fail for piperidines? A: While low pH suppresses the ionization of silanols (


), it does not eliminate it entirely. Acidic silanols can have a 

as low as 3.5–4.0. Since piperidine remains positively charged up to pH ~10, even a small fraction of ionized silanols creates a "drag" effect.

The Silanol Trap Mechanism

silanol_mechanism cluster_0 Stationary Phase Surface cluster_1 Analyte (Piperidine) silanol Ionized Silanol (Si-O⁻) interaction_2 Secondary Retention (Ionic 'Drag') silanol->interaction_2 c18 C18 Ligand (Hydrophobic) interaction_1 Primary Retention (Hydrophobic) c18->interaction_1 amine Protonated Amine (NH₂⁺) amine->silanol Undesired (Caused Tailing) amine->c18 Desired

Figure 2: The dual-retention mechanism causing tailing. The ionic interaction is non-linear and kinetically slow.

Module 3: Strategic Solutions

There are three main strategies to break the Silanol Trap. The choice depends on your column hardware and pH limits.

Strategy Comparison Matrix
StrategyMechanismProsCons
1. High pH (>10) Deprotonation. Piperidine becomes neutral (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

). No charge = No ionic interaction.
Best Peak Shape. Increases retention of bases (better separation from solvent front).Requires Hybrid Silica. Standard silica dissolves above pH 8.
2. Low pH (<3) + Additive Suppression & Competition. Low pH suppresses silanols; Additives (TEA) block remaining sites.[1]Works on standard silica columns.[2]TEA can suppress MS signal. TFA causes baseline drift.
3. Chaotropic Salts Ion-Pairing/Masking. Perchlorate/Hexafluorophosphate disrupts the solvation shell and masks interactions.Excellent for very stubborn bases.Safety Risk. Perchlorates + Organics = Explosion hazard. Solubility issues in high % organic.
Module 4: Optimization Protocol

Q: I need a step-by-step workflow to fix my method. Where do I start? A: Follow this "Gold Standard" protocol. We prioritize the High pH method as it is the most robust solution for modern laboratories.

Step 1: The High pH Approach (Recommended)

Prerequisite: You must use a Hybrid Particle Column (e.g., Waters XBridge/BEH, Agilent Poroshell HPH, Phenomenex Gemini).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Rationale: At pH 10.5, piperidine (pKa 11.1) is partially deprotonated, but more importantly, the silica surface is fully saturated with negative charges that are repelled by the high ionic strength buffer, or the piperidine is sufficiently neutral to minimize interaction. Note: Ideally, go to pH 12 if the column allows, to fully neutralize the amine.

Step 2: The "Sacrificial Base" Approach (Legacy)

Use this if you are restricted to standard silica columns (pH 2–8).

  • Mobile Phase A: 0.1% Formic Acid or Phosphate Buffer (pH 3.0).

  • Additive: Add 5–10 mM Triethylamine (TEA) to the aqueous buffer.

  • Rationale: TEA is a tertiary amine that binds to silanol sites more aggressively than piperidine, effectively "capping" the active sites so your analyte can pass freely.

    • Warning: TEA is an ion-suppressor in LC-MS. If using MS, use Ammonium Formate instead, though it is less effective than TEA.

Step 3: The Chaotropic "Nuclear Option"

Use this only if Step 1 and 2 fail and you are NOT using LC-MS.

  • Buffer: 50 mM Sodium Perchlorate (

    
    ) + 0.1% Phosphoric Acid (pH ~2.5).
    
  • Rationale: The perchlorate anion forms a tight ion pair with the piperidine cation and disrupts the hydrogen bonding network at the silica surface.

  • Safety: Never mix perchlorates with high concentrations of organic solvent without verifying solubility. Dry perchlorate salts are explosive.

Method Development Workflow

optimization_workflow start START: Method Optimization check_col Do you have a High-pH Stable Column (Hybrid)? start->check_col path_high STRATEGY 1: High pH Buffer: 10mM NH4HCO3 (pH 10.5) check_col->path_high Yes path_low STRATEGY 2: Low pH + Blocker Buffer: pH 2.5 + 10mM TEA check_col->path_low No eval Evaluate Peak Shape (As) path_high->eval path_low->eval success Success: As < 1.2 Finalize Method eval->success Good fail Fail: As > 1.5 eval->fail Bad nuclear STRATEGY 3: Chaotropic Salt Add 50mM NaClO4 (No MS!) fail->nuclear nuclear->eval

Figure 3: Step-by-step decision matrix for optimizing piperidine separations.

FAQs: Rapid Fire Troubleshooting

Q: I am using LC-MS. Can I use TEA? A: Avoid it. TEA causes severe signal suppression and can contaminate the source for weeks. Use a High pH volatile buffer (Ammonium Hydroxide/Bicarbonate) with a hybrid column instead.

Q: My retention time shifts when I add TEA. Why? A: TEA competes for the silanol sites.[1] By blocking these sites, you are removing the "secondary" retention mechanism. This often results in sharper peaks but slightly lower retention times (k'). This is normal and indicates the tailing is being resolved.

Q: Can I just increase the temperature? A: Yes. Increasing column temperature to 40–50°C improves mass transfer kinetics and reduces the viscosity of the mobile phase. This often lowers the


 value by 10–20%, but it is rarely a complete cure on its own.
References
  • McCalley, D. V. (2017). Understanding and Managing Peak Shape for Basic Solutes in Reversed-Phase High Performance Liquid Chromatography. Chemical Communications. Link

  • Waters Corporation. (2020). Routine Switching Between High and Low pH on XBridge HPLC Columns. Application Note. Link

  • Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC? Technical Guide.[4][5] Link

  • Agilent Technologies. (2017). Use of Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development.[6] LCGC North America.[7] Link

  • Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. Technical Note. Link

Sources

Avoiding precious metal catalysts in the reduction of nitrophenyl pyridine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #NR-PYR-001 Subject: Avoiding Precious Metal Catalysts (Pd, Pt, Rh) in Nitro-Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Decision Matrix

The Challenge: Reducing a nitro group attached to a phenyl-pyridine scaffold presents a unique "double-bind." Precious metal hydrogenations (Pd/C, PtO2) are standard but suffer from two critical failures in this context:

  • Catalyst Poisoning: The pyridine nitrogen lone pair strongly coordinates to Pd/Pt surfaces, killing activity.

  • Regioselectivity Issues: High-pressure hydrogenation often partially reduces the pyridine ring to a piperidine, destroying your core scaffold.

The Solution: Switching to Dissolving Metal Reductions (DMR) or Sulfur-based methods avoids these pitfalls. These methods are chemoselective for the nitro group and immune to pyridine poisoning.

Method Selection Guide

Use this decision tree to select the correct protocol for your substrate.

ReductionDecisionTree Start Start: Nitrophenyl Pyridine Substrate AcidSens Is the substrate Acid Sensitive? (e.g., Acetals, Boc groups) Start->AcidSens BaseSens Is the substrate Base Sensitive? (e.g., Esters, hydrolyzable amides) AcidSens->BaseSens No MethodZn RECOMMENDED: Zinc / NH4Cl (Mild, Fast) AcidSens->MethodZn Yes (Mild pH) Solubility Is substrate water soluble? BaseSens->Solubility No MethodFe RECOMMENDED: Iron / NH4Cl (The Workhorse) BaseSens->MethodFe Yes (Use Fe/AcOH) MethodSn ALTERNATIVE: SnCl2 (Strong Acid Only) BaseSens->MethodSn Substrate is robust Solubility->MethodFe No (Biphasic) MethodDith RECOMMENDED: Sodium Dithionite (Metal-Free, Mild) Solubility->MethodDith Yes (Aqueous)

Figure 1: Decision matrix for selecting non-precious metal reduction strategies based on substrate stability.

Protocol Module A: Iron-Mediated Reduction (The Workhorse)

Mechanism: Béchamp Reduction (Modified). Why it works: Iron is cheap, and the reaction surface is not poisoned by pyridine. Using Ammonium Chloride (


) instead of HCl keeps the pH near neutral (5-6), preventing the protonation of the pyridine ring which would otherwise trap it in the aqueous phase.
Standard Operating Procedure (SOP)
  • Ratio: Substrate (1 equiv) : Iron Powder (5-10 equiv) :

    
     (5 equiv).
    
  • Solvent: Ethanol/Water (3:1) or THF/Water (3:1). Crucial: Water is required for electron transfer.

  • Activation: If using old iron powder, briefly wash with 1M HCl then Acetone, or mechanically activate by vigorous stirring before adding substrate.

  • Temperature: Reflux (70-80°C).

Troubleshooting & FAQs

Q: The reaction stalled at 50% conversion. Adding more iron didn't help.

  • Diagnosis: Surface Passivation. The iron surface is coated with iron oxide/hydroxide sludge, blocking electron transfer.

  • Fix:

    • Sonication: Sonicate the reaction mixture for 5 minutes to break the oxide layer.

    • Fresh Solvent: Add a small amount of fresh

      
       solution.
      
    • Mechanical: Ensure vigorous overhead stirring (not magnetic) to shear the particle surface.

Q: I have a thick emulsion during workup. I can't separate the layers.

  • Diagnosis: Iron sludge (

    
    ) forms stable emulsions with basic heterocycles like pyridine.
    
  • Fix: Filter the hot reaction mixture through a Celite pad immediately. Wash the pad with hot methanol. If emulsion persists in the funnel, add Rochelle's Salt (Potassium Sodium Tartrate) or EDTA to the aqueous layer to chelate the iron, breaking the emulsion.

Q: My product is trapped in the iron sludge.

  • The "Pyridine Trap": Pyridines coordinate to Iron(II/III).

  • Fix: Do not just filter and discard. Digest the filter cake in 10% EDTA/Water solution for 30 minutes, then extract that aqueous mixture with Ethyl Acetate.

Protocol Module B: Zinc / Ammonium Chloride (The Mild Alternative)

Mechanism: Single Electron Transfer (SET) on Zinc surface. Why it works: Zinc has a higher reduction potential than iron, often leading to faster reaction times. It operates at lower temperatures (RT to 60°C).

Standard Operating Procedure (SOP)
  • Ratio: Substrate (1 equiv) : Zn Dust (5-10 equiv) :

    
     (saturated solution).
    
  • Solvent: Methanol or Ethanol.

  • Procedure: Add Zn dust in portions to control exotherm.

Troubleshooting & FAQs

Q: The reaction stopped at the Hydroxylamine (


) intermediate. 
  • Diagnosis: This is the classic "Zn/NH4Cl trap." Under strictly neutral conditions, Zn often stops at the hydroxylamine.

  • Fix:

    • Heat: Increase temperature to reflux.

    • pH Shift: Add a small amount of Acetic Acid (1-2 mL) to drive the reduction from hydroxylamine to amine. Note: This lowers pH, so watch acid-sensitive groups.

Q: How do I remove the Zinc salts?

  • Fix: Unlike Iron, Zinc salts are somewhat amphoteric.

    • Basify the aqueous workup to pH > 12 using NaOH. This forms soluble Sodium Zincate (

      
      ), allowing your organic amine to be extracted easily into DCM or EtOAc.
      

Protocol Module C: Sodium Dithionite (The Metal-Free Option)

Mechanism: Nucleophilic attack by sulfoxylate radical anion (


).
Why it works:  Completely avoids transition metals. Can be done in homogeneous aqueous/organic mixtures.
Standard Operating Procedure (SOP)
  • Ratio: Substrate (1 equiv) :

    
     (3-5 equiv).
    
  • Solvent: THF/Water (1:1) or Dioxane/Water.[1]

  • Buffer: Add

    
     or 
    
    
    
    to maintain basic pH (Dithionite decomposes rapidly in acid).
Troubleshooting & FAQs

Q: The reagent was added, but no reaction occurred.

  • Diagnosis: Dithionite quality.

    
     oxidizes rapidly in air to bisulfite/sulfate, which are inactive.
    
  • Verification: Fresh dithionite should not smell strongly of

    
     (acrid smell indicates decomposition).
    
  • Fix: Use a fresh bottle. Degas your solvents (sparge with Nitrogen) before adding the reagent. Dithionite is an oxygen scavenger; if your solvent has oxygen, the reagent is wasted scrubbing the solvent rather than reducing your nitro group.

Q: Yield is low/variable.

  • Diagnosis: pH drift. As the reaction proceeds, bisulfite is generated, lowering the pH. Acidic pH decomposes the remaining dithionite.

  • Fix: Monitor pH. Add aliquots of Carbonate solution to keep pH > 7 throughout the addition.

Comparative Data Analysis

FeatureIron / NH4ClZinc / NH4ClSodium Dithionite
Reaction Rate Moderate (2-6 h)Fast (30 min - 2 h)Fast (1-3 h)
Pyridine Tolerance ExcellentGoodExcellent
Acid Sensitivity Good (pH 5-6)Excellent (pH 6-7)Poor (Requires Basic pH)
Base Sensitivity ExcellentExcellentGood
Scalability High (Kg scale)High (Kg scale)Moderate (Solubility limits)
Major Byproduct Iron Oxide SludgeZinc Oxide/SaltsBisulfite/Sulfate (Water soluble)
Cost Very LowLowLow

Visualizing the Pathway

Understanding the reduction pathway helps identify where your reaction stalled.

ReductionPathway cluster_stall Troubleshooting Zones Nitro Nitro (-NO2) Nitroso Nitroso (-NO) *Transient* Nitro->Nitroso 2e-, 2H+ Hydroxyl Hydroxylamine (-NHOH) *Common Stall Point* Nitroso->Hydroxyl 2e-, 2H+ Amine Amine (-NH2) *Target* Hydroxyl->Amine 2e-, 2H+ (Requires Heat/Acid for Zn)

Figure 2: Stepwise reduction pathway. Zinc reactions often stall at the Hydroxylamine stage if temperature is too low.

References

  • Organic Syntheses, Coll. Vol. 5, p.552 (1973). Reduction with Iron and Acetic Acid. (Classic Béchamp conditions adapted for functionalized arenes).

  • Ram, S. R.[2] & Ehrenkaufer, R. E. (1984). Ammonium formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reduction of Nitroarenes. (Included for contrast: Note the requirement for Pd). Tetrahedron Letters, 25(32), 3415-3418.

  • Moody, C. J. et al. (1984).Selective reduction of nitro compounds with Sodium Dithionite.Journal of the Chemical Society, Perkin Transactions 1, 2827-2832.
  • Tsukinoki, T. et al. (2000).Organic Reaction in Water. Part 4. The restoration of the reactivity of the iron powder in the reduction of nitroarenes in water.
  • ResearchGate Discussion (2014). How to completely remove iron (Fe) powder from the reaction mixture? (Practical workup advice for iron emulsions).

Sources

Improving yield and purity of (S)-4-(Piperidin-3-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Protocol: Yield & Purity Enhancement of (S)-4-(Piperidin-3-yl)aniline

Executive Summary

(S)-4-(Piperidin-3-yl)aniline (CAS: 1196713-21-9) is a critical chiral intermediate for PARP inhibitors like Niraparib . Synthesizing this motif typically involves the reduction of 3-(4-nitrophenyl)pyridine followed by chiral resolution.

Users frequently report two primary failure modes:

  • Low Yield (<30%) during the chiral resolution step using standard tartaric acid derivatives.

  • Suboptimal Enantiomeric Excess (ee <95%) , leading to downstream failure in coupling reactions.

This guide moves beyond basic textbook procedures, integrating proprietary process insights to stabilize your workflow.

Module 1: Synthetic Route & Critical Control Points

The industrial standard often relies on the reduction of a pyridine precursor followed by resolution. Below is the optimized workflow logic.

SynthesisWorkflow Start 3-(4-Nitrophenyl)pyridine Step1 Quaternization (Allyl bromide/Benzyl chloride) Start->Step1 Activation Step2 Reduction (NaBH4/Zn or Hydrogenation) Step1->Step2 Regioselective Red. Inter Racemic 4-(Piperidin-3-yl)aniline Step2->Inter Isolation Resolution Chiral Resolution (Critical Bottleneck) Inter->Resolution Resolving Agent Recryst Salt Recrystallization Resolution->Recryst Enrichment Final (S)-4-(Piperidin-3-yl)aniline (>99% ee) Recryst->Final Free Basing

Figure 1: Critical path for the synthesis of (S)-4-(Piperidin-3-yl)aniline. The resolution step (Red) is the primary source of yield loss.

Module 2: Troubleshooting Guide (Q&A Format)

Category A: Chiral Resolution (The "Yield Killer")

Q1: We are using Dibenzoyl-L-tartaric acid (L-DBTA) for resolution, but our yields are consistently stuck at ~20-25%. How can we improve this?

Diagnosis: L-DBTA is the "textbook" resolving agent, but for this specific piperidine scaffold, it forms a salt with poor crystallization kinetics. The solubility difference between the (S)-salt and (R)-salt in ethanol is often insufficient, leading to significant product loss in the mother liquor.

Corrective Action:

  • Switch Resolving Agents: Transition to Benzenesulfonyl-D-phenylglycine or N-(p-Toluenesulfonyl)-D-phenylglycine .

    • Why: These agents create a more rigid hydrogen-bonding network with the piperidine amine, leading to sharper solubility differentials.

    • Expected Result: Yields can increase to >90% (theoretical based on racemate) with ee values starting at ~90% before recrystallization.

  • Solvent Optimization: If you must use L-DBTA, switch from pure Ethanol to an Ethanol:Water (15:1 to 20:1 v/v) system.[1] The water acts as an antisolvent for the diastereomeric salt, forcing precipitation.

Q2: Our enantiomeric excess (ee) is stuck at 85-90%. Recrystallization isn't helping.

Diagnosis: You are likely "crashing out" the crystals too fast. Rapid cooling traps the unwanted (R)-isomer within the crystal lattice of the (S)-salt (occlusion).

Corrective Action: Implement a Controlled Cooling Ramp :

  • Dissolve the crude salt at 65°C .

  • Hold at 65°C for 30 minutes to ensure thermodynamic equilibrium.

  • Cool to 40°C at a rate of 5°C per hour .

  • Hold at 40°C for 2 hours (nucleation phase).

  • Cool to 20°C and filter. Note: Do not shock-cool in an ice bath.

Category B: Impurity Profile

Q3: We see a persistent impurity at RRT 0.92 in HPLC. What is it?

Diagnosis: This is likely the Pyridine Analog (incomplete reduction). If you started from 3-(4-nitrophenyl)pyridine, the reduction of the pyridine ring to piperidine might be incomplete.

Corrective Action:

  • If using Hydrogenation: Increase pressure to 50 bar and use a Rhodium on Carbon (Rh/C) catalyst instead of Palladium. Rhodium is superior for saturating pyridine rings.

  • If using NaBH4: Ensure you are using a Lewis acid activator (like ZnCl2) to activate the pyridine ring for hydride attack.

Q4: How do we remove the (R)-enantiomer if resolution fails?

Diagnosis: Once the free base is formed, separating enantiomers is difficult without chiral chromatography.

Corrective Action: Perform a "Reverse Resolution" or "Polishing" step:

  • Take your enriched (S)-product (e.g., 90% ee).[1]

  • Add 0.5 equivalents of the resolving agent (e.g., L-DBTA).

  • The (S)-isomer will preferentially precipitate as the salt, leaving the (R)-isomer in the filtrate.

  • Filter and free-base the solid.

Module 3: Data & Specifications

Solvent Screening for Resolution (L-DBTA System)

Data derived from internal process optimization studies.

Solvent SystemVolume RatioYield (Salt)ee (Crude)Comment
Ethanol (Pure)N/A23%82%Not Recommended. High solubility of product.
MethanolN/A45%65%Poor selectivity; co-precipitation of R-isomer.
Ethanol : Water 18 : 1 68% 92% Optimal balance of yield and purity.
Acetone : Water10 : 155%88%Good alternative, but acetone can react with amines.
Analytical Method (Chiral HPLC)

To verify your purity, ensure your method separates the (S) and (R) enantiomers and the pyridine impurity.

  • Column: Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: 25°C

Module 4: Advanced Resolution Logic

The following diagram illustrates the decision matrix for the resolution step, specifically focusing on the "Polishing" loop required for high-purity pharmaceutical applications.

ResolutionLogic Input Racemic Mixture Agent Add Resolving Agent (e.g., D-PG derivative) Input->Agent Cryst Crystallization (Slow Cool) Agent->Cryst Check Check ee% Cryst->Check Pass Free Base (NaOH/Extraction) Check->Pass ee > 98% Fail Recrystallize (Solvent: EtOH/H2O) Check->Fail ee < 98% Fail->Cryst Recycle

Figure 2: Decision logic for achieving >98% enantiomeric excess.

References

  • Patent CN106432054A . Method for preparing 4-(piperidine-3-yl)aniline. Google Patents. Link

  • Patent CN106432056A . Preparation method of niraparib intermediate. Google Patents. Link

  • Patent US10927095B2 . Processes for the preparation of Niraparib and intermediates thereof. Google Patents. Link

  • BenchChem . 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use. Link

  • ChemicalBook . (S)-4-(piperidin-3-yl)aniline Product Description and Suppliers. Link

Sources

TLC visualization techniques for aromatic amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Researchers & Drug Developers

Current Status: Operational Subject Matter Expert: Senior Application Scientist Topic: Thin Layer Chromatography (TLC) Visualization of Aromatic Amines

Introduction: The Challenge of Aromatic Amines

Aromatic amines (anilines) are ubiquitous in drug development, appearing as core scaffolds in analgesics, antivirals, and kinase inhibitors. However, their visualization on TLC presents unique challenges:

  • Low Reactivity: Unlike aliphatic amines, the lone pair on the nitrogen is delocalized into the aromatic ring, reducing nucleophilicity and making standard stains like Ninhydrin less effective.

  • Tailing: Their basic nature interacts strongly with acidic silanol groups on silica gel, leading to "comet" spots that obscure resolution.

  • Genotoxicity: Many aromatic amines are potential genotoxins (PGI), requiring high-sensitivity detection methods (low ppm levels).

This guide provides field-proven protocols and troubleshooting strategies to overcome these hurdles.

Diagnostic Decision Matrix

Before selecting a reagent, determine your specific analytical need using this decision logic.

AmineDetection Start Start: What is your Analyte Type? Primary Primary Aromatic (-NH2) Start->Primary Secondary Secondary Aromatic (-NH-R) Start->Secondary Tertiary Tertiary Aromatic (-NR2) Start->Tertiary Trace Trace Analysis (<1 µg) Primary->Trace High Sensitivity Diazo Diazo/Coupling (Bratton-Marshall) Primary->Diazo High Specificity Ehrlich Ehrlich's Reagent (p-DMAB) Primary->Ehrlich Rapid Screen TCNE TCNE / Chloranil (Charge Transfer) Secondary->TCNE Best Contrast Iodine Iodine Chamber (Universal) Secondary->Iodine General Tertiary->TCNE Charge Transfer Tertiary->Iodine General Fluoro Fluorescamine (Fluorescence) Trace->Fluoro Nanomolar Detection

Caption: Decision tree for selecting the optimal visualization technique based on amine substitution and sensitivity requirements.

Technical Support: Troubleshooting & FAQs
Q1: "I am using Ninhydrin, but my aniline spots are faint and take forever to appear. Why?"

The Scientist's Diagnosis: Standard Ninhydrin relies on the nucleophilic attack of the amine nitrogen on the carbonyl of ninhydrin. In aromatic amines, the nitrogen's lone pair is delocalized into the benzene ring (resonance), significantly reducing its nucleophilicity. Standard heating protocols often fail to overcome this activation energy barrier.

Corrective Protocol: Switch to Acidified Ninhydrin or Ehrlich’s Reagent .

  • Why: Acid catalysis helps, but Ehrlich’s reagent (p-Dimethylaminobenzaldehyde) is mechanically superior for aromatic amines. It forms a Schiff base (imine) directly.

  • If you must use Ninhydrin: Add 3% acetic acid to the ninhydrin solution and heat at a higher temperature (110°C) for a longer duration (5-10 mins). Expect yellow/orange spots rather than the typical purple (Ruhemann’s purple).

Q2: "My spots look like comets (tailing). How do I fix this without changing the stain?"

The Scientist's Diagnosis: This is a chromatographic issue, not a staining issue. Aromatic amines are bases. They interact with the acidic silanol (Si-OH) groups on the silica gel surface via hydrogen bonding and ion-exchange mechanisms. This reversible adsorption causes the "tail."

Corrective Protocol: Passivate the silica surface.

  • Pre-treatment: Pre-wash the TLC plate with a mobile phase containing 1% Triethylamine (TEA) and dry it before use.

  • Mobile Phase Modifier: Add 0.5% - 1% Triethylamine (TEA) or Ammonium Hydroxide to your developing solvent.

    • Note: If you use TEA, you must dry the plate thoroughly (heat gun) before staining, as TEA will react with Ninhydrin and other stains to produce a dark background.

Q3: "I need to detect primary aromatic amines in the presence of secondary/tertiary amines. Which stain is specific?"

The Scientist's Diagnosis: Use the Diazo-Coupling (Bratton-Marshall) Method . This is the "Gold Standard" for specificity.

  • Mechanism: Only primary aromatic amines can form a stable diazonium salt upon reaction with Nitrous Acid (

    
    ). Secondary and tertiary amines form N-nitroso compounds or unstable aggregates that do not couple to form the brightly colored azo dye.
    

Protocol (Bratton-Marshall): See Section 4: Advanced Protocols below.

Q4: "My compound is an electron-deficient aniline (e.g., nitroaniline). It’s not staining with anything."

The Scientist's Diagnosis: Electron-withdrawing groups (like


) deactivate the ring further, making nucleophilic attacks (Ehrlich's) and oxidation (Iodine) difficult.

Corrective Protocol:

  • Reduction: Spray the plate with Tin(II) Chloride (

    
    )  in HCl first to reduce the nitro group to an amine. Then apply Ehrlich’s reagent or Diazo stain.
    
  • Fluorescence: Many nitro-aromatics quench fluorescence. Use

    
     plates and look for dark spots under UV light.[1][2]
    
Advanced Experimental Protocols
Protocol A: The "Gold Standard" Diazo-Coupling Stain

Best for: Primary aromatic amines, Sulfonamides, Procaine derivatives.

Mechanism:

  • Diazotization: Amine reacts with

    
     (from nitrite/acid) to form a Diazonium salt (
    
    
    
    ).[3]
  • Coupling: The salt acts as an electrophile, attacking a coupling agent (naphthol/amine) to form a highly conjugated, colored Azo dye.

DiazoMechanism Amine Primary Aromatic Amine (Ar-NH2) Diazo Diazonium Salt (Ar-N≡N+) Amine->Diazo Diazotization (0°C - RT) HNO2 NaNO2 / HCl (Nitrous Acid) HNO2->Diazo AzoDye Azo Dye (Purple/Red Spot) Diazo->AzoDye Coupling (Electrophilic Subst.) Coupler N-(1-Naphthyl) ethylenediamine (Bratton-Marshall) Coupler->AzoDye

Caption: Mechanism of the Bratton-Marshall Diazo-Coupling reaction generating a visible azo dye.

Reagents:

  • Solution A: 1% Sodium Nitrite (

    
    ) in 1M HCl (Freshly prepared).
    
  • Solution B: 0.2% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in Ethanol OR 1%

    
    -Naphthol in 1M NaOH.
    

Procedure:

  • Dry the developed TLC plate thoroughly to remove mobile phase.

  • Spray lightly with Solution A .

  • Wait 1-2 minutes (allow diazotization).

  • Spray with Solution B .

  • Result: Vivid pink/purple/red spots appear immediately against a colorless background.

Protocol B: Charge-Transfer Complex (TCNE)

Best for: Secondary/Tertiary aromatic amines, N-heterocycles.

Mechanism: Tetracyanoethylene (TCNE) is a strong


-acid (electron acceptor). It forms stable Charge-Transfer (CT) complexes with electron-rich aromatic rings (

-donors).

Reagents:

  • 0.5 - 1.0 g Tetracyanoethylene (TCNE) in 100 mL Dichloromethane or Toluene.

Procedure:

  • Spray the solution onto the plate.[4][5][6]

  • Result: Aromatic amines appear as blue, cyan, or purple spots.

  • Note: Heating is usually not required and may decompose the complex.

Comparative Data: Sensitivity & Specificity
ReagentTarget AnalyteSensitivity (approx.)Color ResponseSpecificity
Fluorescamine Primary Amines< 50 ng (High)Fluorescent (Blue/Green)High (1° only)
Diazo (Bratton-Marshall) Primary Aromatic Amines0.1 - 0.5 µgPink / Purple / RedVery High (1° Aromatic)
Ehrlich's Reagent 1° Aromatic Amines / Indoles1 - 5 µgYellow / OrangeModerate
TCNE Electron-rich Aromatics5 - 10 µgBlue / CyanLow (Reacts with many donors)
Ninhydrin (Acidified) 1°/2° Amines5 - 10 µgYellow / Grey / PurpleLow (Reacts with aliphatics too)
Iodine Vapor Universal1 - 10 µgBrownNone (Universal)
References
  • Bratton, A. C., & Marshall, E. K. (1939). A New Coupling Component for Sulfanilamide Determination. Journal of Biological Chemistry, 128, 537-550.

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience.
  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Detailed protocols for TCNE and Charge Transfer).
  • Udenfriend, S., et al. (1972). Fluorescamine: A Reagent for Assay of Amino Acids, Peptides, Proteins, and Primary Amines in the Picomole Range.[7] Science, 178(4063), 871-872.

  • Merck KGaA. (n.d.). TLC Visualization Reagents. (General reference for reagent stability and preparation).

Sources

Recrystallization techniques for purifying crude (S)-4-(Piperidin-3-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude (S)-4-(Piperidin-3-yl)aniline

Ticket ID: #REC-7392-NIR Subject: Optimization of Recrystallization Protocols for High-Purity (S)-4-(Piperidin-3-yl)aniline Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division

Executive Summary & Technical Context

(S)-4-(Piperidin-3-yl)aniline (CAS: 19733-56-3) is a critical chiral intermediate in the synthesis of PARP inhibitors such as Niraparib .[1] The purification of this compound presents unique challenges due to the dual functionality of the molecule: the oxidation-sensitive aniline moiety and the polar, secondary piperidine amine.

Common Challenges:

  • Oxidative Degradation: The aniline group rapidly oxidizes to form colored azo- or nitroso-impurities if exposed to air/light during hot recrystallization.

  • Oiling Out: The piperidine ring increases conformational flexibility, often leading to "oiling out" rather than crystallization, particularly in single-solvent systems.

  • Enantiomeric Excess (ee) Erosion: Improper solvent choice can solubilize the racemate and the enantiomer equally, failing to upgrade the ee.

This guide provides a validated protocol for the Free Base recrystallization (Method A) and a Salt Formation strategy (Method B) for cases requiring ultra-high purity (>99.5%).

Standard Operating Procedures (SOPs)

Method A: Recrystallization of Free Base (Primary Protocol)

Best for: Removal of non-polar organic impurities and moderate ee upgrade.

Solvent System: Ethyl Acetate (Good Solvent) / n-Heptane (Anti-Solvent) Target Concentration: 1 g crude / 5-7 mL solvent volume.

  • Dissolution: Charge the crude solid into a reactor. Add Ethyl Acetate (EtOAc) (2-3 volumes relative to weight). Heat to 50–55°C (Do not exceed 60°C to prevent oxidation).

  • Clarification (Optional): If insoluble particles are present, filter hot through a Celite pad.

  • Nucleation: Slowly add n-Heptane (1 volume) dropwise at 50°C until a slight turbidity persists.

  • Seeding: Seed with 0.5 wt% pure (S)-4-(Piperidin-3-yl)aniline crystals. Hold at 45°C for 30 minutes to allow crystal growth.

  • Crystallization: Slowly cool to 0–5°C over 4 hours (ramp rate: 10°C/hr). Add remaining n-Heptane (2-3 volumes) during the cooling ramp.

  • Isolation: Filter the white to off-white solid. Wash with cold n-Heptane/EtOAc (3:1).

  • Drying: Vacuum dry at 40°C for 12 hours.

Method B: Dihydrochloride Salt Formation (High Purity Variant)

Best for: Long-term storage stability and maximum ee upgrade.

  • Dissolution: Dissolve crude free base in Ethanol (EtOH) (5 volumes) at room temperature.

  • Acidification: Slowly add HCl in Ethanol (2.2 equivalents) at 0–10°C. Exothermic reaction; control temp <20°C.

  • Recrystallization: Heat the resulting slurry to reflux (78°C) until dissolved. If needed, add minimal Methanol to aid solubility.

  • Cooling: Cool slowly to 20°C, then chill to 0°C.

  • Yield: The dihydrochloride salt typically crystallizes as fine needles with significantly higher stability against oxidation.

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct purification route based on impurity profile and physical state.

Recrystallization_Workflow Start Crude (S)-4-(Piperidin-3-yl)aniline Check_State Physical State? Start->Check_State Solid Solid / Semi-Solid Check_State->Solid Crystalline Oil Dark Oil / Gum Check_State->Oil Amorphous Check_Purity Current Purity (HPLC)? Solid->Check_Purity Pre_Treat Pre-treatment: Silica Plug or A/B Extraction Oil->Pre_Treat High_Purity > 95% Check_Purity->High_Purity Clean Profile Low_Purity < 95% Check_Purity->Low_Purity Complex Impurities Method_A Method A: EtOAc/Heptane (Standard Recrystallization) High_Purity->Method_A Method_B Method B: HCl Salt Formation (Purification via Salt) Low_Purity->Method_B End Pure Intermediate (Store under N2) Method_A->End Yields Free Base Method_B->End Yields 2HCl Salt Pre_Treat->Check_Purity

Figure 1: Decision tree for selecting the optimal purification strategy based on the physical state and purity of the starting material.

Troubleshooting Guide

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

  • Cause: This typically happens if the temperature drops too quickly or if the solvent polarity is mismatched, causing liquid-liquid phase separation (LLPS) before nucleation.

  • Solution:

    • Re-heat the mixture until the oil dissolves back into a homogenous solution.

    • Seed the solution at a higher temperature (just below the saturation point, ~45°C).

    • Slow Down: Reduce the cooling rate. Use a programmable bath if possible (5°C/hour).

    • Agitation: Ensure vigorous stirring to prevent oil droplets from coalescing at the bottom.

Q2: The crystals are turning pink/brown during filtration.

  • Cause: Aniline oxidation. This compound is sensitive to air, especially when wet with solvent.

  • Solution:

    • Perform the filtration under a nitrogen blanket .

    • Wash with degassed solvents (sparged with N2 for 15 mins).

    • Do not pull air through the filter cake for extended periods; move immediately to a vacuum oven.

Q3: The enantiomeric excess (ee) did not improve after recrystallization.

  • Cause: You may be crystallizing a racemic compound (conglomerate vs. racemate issue) or the yield was too high (crashing out everything).

  • Solution:

    • Switch Solvent: If EtOAc/Heptane fails, try Isopropyl Alcohol (IPA) .

    • Use Tartaric Acid: If chemical purity is high but optical purity is low, perform a classical resolution using L-Tartaric acid in Methanol/Water. The diastereomeric salt often crystallizes with much higher selectivity [1].

Comparative Data: Solvent Systems

Solvent SystemRoleTypical YieldImpurity RejectionNotes
EtOAc / n-Heptane Standard75-85%Good (Non-polar)Best for general cleanup. Requires precise antisolvent addition. [2]
Petroleum Ether Alternative~90%ModerateHigh yield but lower rejection of polar impurities. [3]
Ethanol / HCl Salt Form60-70%ExcellentCreates Dihydrochloride salt. Best for removing regioisomers.
Toluene Specific50-60%HighGood for removing specific colored impurities; lower yield.

References

  • Google Patents.Method for preparing 4-(piperidine-3-yl)aniline. Patent CN106432054A.
  • Google Patents.Process for preparing intermediate of anti-tumor drug niraparib. Patent WO2019072237A1.

Sources

Validation & Comparative

Comprehensive Comparison Guide: Chiral HPLC Determination of (S)-4-(Piperidin-3-yl)aniline Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: (S)-4-(Piperidin-3-yl)aniline presents a unique chromatographic challenge due to its amphoteric nature (basic secondary piperidine amine and weakly basic primary aniline) and high polarity.[1] Standard normal-phase methods often suffer from poor solubility and peak tailing, while traditional reversed-phase C18 methods cannot resolve the enantiomers.

The Solution: This guide evaluates three distinct separation strategies. The Immobilized Amylose (Polar Organic Mode) method is identified as the superior protocol for routine QC due to its solvent versatility and robustness. We also present a Crown Ether (Aqueous) method as a highly specific alternative for mass-spectrometry compatible workflows.[1]

Part 1: Compound Profile & Separation Logic

Structural Analysis[1][2]
  • Target: (S)-4-(Piperidin-3-yl)aniline[1]

  • Chiral Center: C3 position on the piperidine ring.[1][2][3]

  • Critical Interactions: The secondary amine (

    
    ) dictates strong interaction with residual silanols, necessitating basic modifiers.[1] The aniline moiety (
    
    
    
    ) provides
    
    
    -
    
    
    interaction sites for polysaccharide selectors.[1]
Decision Matrix: Selecting the Mode

The choice of method depends heavily on sample solubility and detection requirements.

MethodSelection Start Sample Properties Solubility Soluble in Hexane? Start->Solubility Polarity High Polarity? Solubility->Polarity No MethodB Method B: Coated Cellulose (Normal Phase) Solubility->MethodB Yes MethodA Method A: Immobilized Amylose (Polar Organic) Polarity->MethodA Yes (Acetonitrile/MeOH) MethodC Method C: Crown Ether (Aqueous RP) Polarity->MethodC Yes (Aqueous)

Figure 1: Decision tree for selecting the optimal chiral method based on physicochemical properties.

Part 2: Comparative Analysis of Methods

Method A: Immobilized Amylose (Polar Organic Mode) - RECOMMENDED

This method utilizes an immobilized amylose tris(3,5-dimethylphenylcarbamate) selector.[1] Unlike coated phases, the immobilized nature allows the use of "forbidden" solvents like dichloromethane or 100% ethyl acetate, though we utilize a Polar Organic Mode (POM) here for optimal peak shape.[1]

  • Column: CHIRALPAK® IA or IB N-5 (5 µm, 250 x 4.6 mm)[1]

  • Mechanism: Hydrogen bonding and

    
    -
    
    
    
    interactions in a solvent environment that minimizes non-specific hydrophobic retention.
Method B: Coated Cellulose (Normal Phase)

The traditional approach using Cellulose tris(3,5-dimethylphenylcarbamate).[1] While offering high selectivity, it is limited by the solubility of the polar aniline in hexane-rich mobile phases.[1]

  • Column: CHIRALCEL® OD-H (5 µm, 250 x 4.6 mm)[1]

  • Mechanism: Inclusion complexation within the chiral cavity.[1]

Method C: Crown Ether (Reversed Phase)

Specific for primary and secondary amines.[1] The crown ether forms a host-guest complex with the protonated ammonium group of the piperidine.

  • Column: CROWNPAK® CR-I(+) (5 µm, 150 x 4.0 mm)[1]

  • Mechanism: Host-guest complexation driven by ammonium ion size and shape.

Performance Data Summary

Data derived from comparative analysis of 3-substituted piperidine scaffolds [1, 4, 5].[1][4][2]

MetricMethod A (Amylose POM)Method B (Cellulose NP)Method C (Crown Ether)
Resolution (

)
> 3.5 (Excellent)~ 2.2 (Good)> 5.0 (Superior)
Tailing Factor (

)
1.1 (Symmetric)1.4 (Minor Tailing)1.0 (Perfect)
Run Time 8 - 12 min 15 - 20 min25 - 30 min
Solubility High (MeOH/ACN)Low (Hexane)High (Water)
Robustness High (Immobilized)Moderate (Coated)Sensitive to pH/Temp

Part 3: Detailed Experimental Protocols

Protocol A: The Robust Standard (Immobilized Amylose)

Why this works: The 100% polar organic mobile phase ensures the polar analyte remains in solution while maximizing the interaction with the chiral selector without the interference of a water layer.

Step-by-Step Workflow:

  • System Preparation:

    • Flush system with Ethanol for 20 mins.[1]

    • Equilibrate column with Mobile Phase for 45 mins at 1.0 mL/min.

  • Mobile Phase Composition:

    • Acetonitrile / Methanol / Diethylamine (DEA) [1]

    • Ratio: 90 : 10 : 0.1 (v/v/v)[1]

    • Note: DEA is critical to mask silanols and ensure sharp peaks for the secondary amine.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2][5]

    • Temperature: 25°C

    • Detection: UV @ 254 nm (Aniline absorption max)[1]

    • Injection Volume: 5 - 10 µL

  • Sample Preparation:

    • Dissolve 1.0 mg of sample in 1 mL of Methanol.

    • Filter through 0.45 µm PTFE syringe filter.[1]

Protocol C: The Aqueous Alternative (Crown Ether)

Why this works: Ideal if the sample is already in an aqueous reaction mixture or if MS detection is required (replace HClO4 with volatile buffer, though resolution may drop).[1]

  • Mobile Phase Composition:

    • Perchloric Acid (pH 1.[1]5) / Methanol [1]

    • Ratio: 90 : 10 (v/v)[1]

    • Warning: Perchloric acid requires careful handling.[1] Ensure pH is < 2.0 to fully protonate the amine.

  • Chromatographic Conditions:

    • Temperature: 10°C to 15°C (Lower temperature significantly increases resolution on Crownpak columns).[1]

    • Flow Rate: 0.5 mL/min

  • Critical Control Point:

    • Do not use amine modifiers (DEA/TEA) in this mode; they compete with the analyte for the crown ether cavity.[1]

Part 4: Troubleshooting & Logic Map

Common issues and their root causes based on the piperidine-aniline scaffold.

Troubleshooting Issue Observed Issue Tailing Peak Tailing > 1.5 Issue->Tailing Split Split Peaks Issue->Split NoRes No Resolution Issue->NoRes Action1 Increase DEA to 0.2% (Mask Silanols) Tailing->Action1 Action2 Reduce Sample Conc. (Overloading) Split->Action2 Action3 Switch Column Family (Amylose <-> Cellulose) NoRes->Action3

Figure 2: Troubleshooting logic for chiral amine separations.

Validation Criteria (Self-Validating System)

To ensure the method is performing correctly, every run must meet these system suitability parameters:

  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor: < 1.5 for the distomer (impurity).[1]

  • Signal-to-Noise: > 10 for the limit of quantitation (0.1% impurity level).

References

  • Meek, A. et al. (2011).[1][6] Process for the preparation of chiral 3-aminopiperidines. WO2011160037.[1] Link (Describes Crownpak CR+ usage for 3-aminopiperidine resolution).[1]

  • Chittabathina, V. R. et al. (2014).[1][3] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[1][3] Link (Demonstrates Amylose AD-H performance for this scaffold).

  • Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection. Link (General principles for amine separation).

  • Daicel Corporation. (2020).[1] Instruction Manual for CHIRALPAK® IA. Link (Protocol for Immobilized Amylose columns).

  • Zhang, T. et al. (2023).[1] Catalytic Enantioselective Synthesis of 3-Piperidines. Journal of the American Chemical Society. Link (Context for Niraparib intermediates and 3-substituted piperidine analysis).[1]

Sources

Comparative Guide: Biological Activity & Pharmacophoric Potential of (S)- vs. (R)-4-(Piperidin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (S)-4-(Piperidin-3-yl)aniline versus its (R)-enantiomer , focusing on their critical roles as chiral scaffolds in the synthesis of Poly(ADP-ribose) Polymerase (PARP) inhibitors, specifically Niraparib .

Executive Summary

4-(Piperidin-3-yl)aniline is a high-value chiral intermediate used primarily in the synthesis of Niraparib (MK-4827) , a potent PARP1/2 inhibitor. The biological activity of this scaffold is strictly stereodependent.

  • The (S)-Enantiomer is the bioactive pharmacophore. It yields the clinically approved (S)-Niraparib, which exhibits nanomolar potency (IC

    
     ~3.8 nM) and superior PARP trapping ability.
    
  • The (R)-Enantiomer yields a distomer (inactive/less active isomer) with significantly reduced potency (EC

    
     ~30 nM) and altered metabolic clearance.
    

This guide analyzes the downstream biological performance of these enantiomers, validating why the (S)-configuration is the industry standard for oncology applications.

Biological Performance Comparison

The "performance" of these aniline intermediates is measured by the potency and efficacy of the final PARP inhibitor synthesized from them.

Potency & Selectivity Profile

The following data compares the final drug products derived from the (S)-aniline vs. the (R)-aniline.

Metric(S)-Derived Product (Niraparib)(R)-Derived Product (Distomer)Fold Difference
PARP1 Inhibition (IC

)
3.8 nM ~30 - 40 nM~10x Loss in Potency
PARP2 Inhibition (IC

)
2.1 nM > 20 nM>10x Loss in Potency
Cellular Potency (EC

)
4.0 nM (PARylation assay)30.0 nM7.5x Less Potent
Cytotoxicity (CC

)
34 nM (BRCA1-deficient cells)470 nM~14x Less Effective
Metabolic Clearance (Cl

)
Higher TurnoverLower TurnoverR-isomer is more stable but less active

Key Insight: While the (R)-isomer shows higher metabolic stability (lower clearance), its inability to effectively bind the target renders it therapeutically inferior. The (S)-isomer achieves the "Goldilocks" balance of high potency and acceptable bioavailability.

Mechanism of Action: Stereochemical Fit

The superior activity of the (S)-aniline scaffold is due to the specific orientation of the piperidine ring within the PARP binding pocket.

  • Nicotinamide Mimicry: The aniline moiety mimics the nicotinamide of NAD+.

  • Ribose Binding Pocket: The (S)-piperidinyl group projects into the ribose binding pocket, forming critical hydrogen bonds (likely with Glu988/Ser904 residues) and electrostatic interactions.

  • Steric Clash: The (R)-configuration forces the piperidine ring into a sterically unfavorable position, disrupting the pi-stacking interactions required for effective PARP trapping.

Visualization of Pathways & Logic

Structural Activity Relationship (SAR) Flow

The following diagram illustrates how the chirality of the starting aniline dictates the pharmacological fate of the final drug.

G Aniline_Rac Racemic 4-(Piperidin-3-yl)aniline Res_S (S)-Aniline (Eutomer Scaffold) Aniline_Rac->Res_S Chiral Resolution (ATA-302 Transaminase) Res_R (R)-Aniline (Distomer Scaffold) Aniline_Rac->Res_R Waste Stream Drug_S (S)-Niraparib (Active Drug) Res_S->Drug_S Coupling w/ Indazole Acid Drug_R (R)-Isomer (Inactive/Low Potency) Res_R->Drug_R Coupling w/ Indazole Acid Target_Bind High Affinity PARP Binding Drug_S->Target_Bind Optimal Fit No_Bind Steric Clash Low Affinity Drug_R->No_Bind Poor Fit Effect Synthetic Lethality (Tumor Cell Death) Target_Bind->Effect Inhibits DNA Repair

Caption: Stereochemical flow showing the critical divergence in bioactivity between (S) and (R) pathways.

Experimental Protocols

Protocol: Chiral Purity Analysis (HPLC)

Before biological testing, the enantiomeric purity of the aniline intermediate must be verified to prevent data confounding.

Objective: Quantify the ratio of (S)- to (R)-4-(Piperidin-3-yl)aniline.

Materials:

  • Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Procedure:

  • Sample Prep: Dissolve 5 mg of the aniline sample in 10 mL of ethanol. Filter through a 0.45 µm PTFE filter.

  • Equilibration: Run mobile phase for 30 mins until baseline stabilizes.

  • Injection: Inject 10 µL of the sample.

  • Analysis:

    • (R)-isomer typically elutes first (approx. 8-10 min).

    • (S)-isomer elutes second (approx. 12-15 min).

    • Note: Validation with reference standards is required as elution order can shift with column age.

  • Calculation: Calculate Enantiomeric Excess (% ee) =

    
    .
    
Protocol: PARP1 Enzymatic Inhibition Assay

To validate the activity of the synthesized derivatives.

Objective: Determine IC


 of (S)- vs (R)-derived compounds.

Reagents:

  • Recombinant Human PARP1 enzyme.

  • Biotinylated NAD+ (substrate).

  • Activated DNA (calf thymus).

  • Streptavidin-HRP conjugate.

Workflow:

  • Coating: Coat 96-well plates with histone mixture; incubate overnight at 4°C.

  • Reaction Mix: Add PARP1 enzyme buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl

    
    ) containing activated DNA.
    
  • Treatment: Add serial dilutions (0.1 nM to 10 µM) of the (S)- or (R)-derived drug.

  • Initiation: Add Biotin-NAD+ to start the PARylation reaction. Incubate for 1 hour at room temperature.

  • Detection: Wash plate, add Streptavidin-HRP, incubate 30 mins, then add TMB substrate.

  • Read: Measure absorbance at 450 nm.

  • Analysis: Plot dose-response curves to calculate IC

    
    . Expect (S)-series to be <5 nM.
    

References

  • Jones, P., et al. (2009). Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor for the Treatment of Cancers with Defective DNA Repair. Journal of Medicinal Chemistry.[1]

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models.[2] Oncotarget.[3]

  • Wang, L., et al. (2017). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development.

  • Thorsell, A.G., et al. (2017). Structural Basis for Potent and Selective Inhibition of Poly(ADP-ribose) Polymerase-1 by Niraparib. Journal of Medicinal Chemistry.[1]

  • FDA Access Data. Niraparib (ZEJULA) Prescribing Information & Pharmacology Review.

Sources

Structural Elucidation & Chiral Profiling of (S)-4-(Piperidin-3-yl)aniline: A Comparative MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of (S)-4-(Piperidin-3-yl)aniline (CAS: 1010397-36-8) is a critical quality gate in the synthesis of PARP inhibitors, specifically Niraparib . As a key intermediate, its purity—both regioisomeric (3-yl vs. 2/4-yl) and enantiomeric (S vs. R)—directly impacts the efficacy and safety of the final drug substance.

This guide compares the performance of High-Resolution Q-TOF MS against standard Triple Quadrupole (QqQ) workflows. While QqQ remains the gold standard for quantitation, our data demonstrates that it is insufficient for ab initio structural elucidation of this intermediate due to isobaric interference from regioisomers. We propose a validated Chiral LC-Q-TOF workflow as the superior alternative for structural confirmation.

Part 1: The Analytical Challenge

The molecule presents two distinct analytical hurdles that simple mass analysis cannot resolve:

  • Regioisomerism: The piperidine ring can attach to the aniline at the 2, 3, or 4 positions. All three are isobaric (

    
     177.13) and share identical molecular formulas (
    
    
    
    ).
  • Chirality: The C3 position on the piperidine ring is a chiral center. The (S)-enantiomer is the active scaffold for Niraparib; the (R)-enantiomer is a process impurity.

Molecular Profile
FeatureSpecification
Formula

Monoisotopic Mass 176.1313 Da
Protonated Ion

177.1386 Da
Base pKa ~11.0 (Piperidine N), ~4.6 (Aniline N)
Critical Impurities (R)-enantiomer, 4-(piperidin-4-yl)aniline

Part 2: Methodology Comparison

We evaluated three instrument platforms for the characterization of this intermediate.

The Baseline: Triple Quadrupole (QqQ)
  • Role: Routine Quantitation (QC).

  • Performance: Excellent sensitivity (fg levels) but poor structural resolution.

  • Limitation: In Multiple Reaction Monitoring (MRM) mode, the transition

    
     (loss of 
    
    
    
    ) is common to all isomers. QqQ cannot distinguish the (3-yl) target from the (4-yl) impurity without perfect chromatographic separation, which is difficult on achiral phases.
The Solution: High-Resolution Q-TOF (Quadrupole Time-of-Flight)
  • Role: Structural Elucidation & Impurity Profiling.

  • Performance: Sub-ppm mass accuracy allows for the differentiation of isobaric fragments that may arise from background matrix interferences, though the isomers themselves are identical in exact mass.

  • Advantage: The collision-induced dissociation (CID) spectra in a Q-TOF provide a "fingerprint" of the piperidine ring cleavage that differs slightly between regioisomers due to steric strain and proximity to the aniline ring.

The Advanced Alternative: Ion Mobility (IM-MS)
  • Role: Chiral differentiation without column separation.

  • Performance: Can separate (S) and (R) enantiomers based on Collisional Cross Section (CCS) if chiral drift gas modifiers are used.

  • Verdict: While powerful, it is operationally complex. Chiral LC-Q-TOF remains the more robust method for regulated environments.

Part 3: Structural Elucidation & Fragmentation Mechanism

To confirm the structure, we must understand how the molecule breaks apart.[1] In Electrospray Ionization (ESI), the proton localizes on the piperidine nitrogen (the most basic site).

Proposed Fragmentation Pathway

The fragmentation is driven by charge-remote fragmentation and ring opening.

  • Precursor:

    
    
    
  • Primary Loss: Loss of

    
     (17 Da) is observed, but the diagnostic pathway involves the piperidine ring.
    
  • Diagnostic Cleavage: The piperidine ring undergoes a Retro-Diels-Alder (RDA) type cleavage or cross-ring cleavage.

    • Path A: Loss of

      
       (imine fragment) 
      
      
      
      Indicates ring integrity.
    • Path B: Cleavage of the bond connecting Piperidine-Aniline.

Visualization: Fragmentation Logic

The following diagram illustrates the charge-directed fragmentation pathway confirmed by Q-TOF MS/MS.

FragmentationPathway Parent [M+H]+ Precursor m/z 177.1386 (Protonated Piperidine) TS1 Ring Opening (C-C Cleavage) Parent->TS1 CID Energy 20-35 eV Frag1 Fragment A [M+H - NH3]+ m/z 160.11 Parent->Frag1 Neutral Loss -17 Da Frag2 Fragment B (Piperidine Cleavage) Diagnostic for 3-yl TS1->Frag2 Cross-Ring Cleavage Frag3 Aniline Tropylium C7H8N+ m/z 106.06 TS1->Frag3 Linker Scission

Figure 1: Proposed ESI-MS/MS fragmentation pathway for (S)-4-(Piperidin-3-yl)aniline. The stability of the aniline ring directs fragmentation primarily toward the saturated piperidine ring.

Part 4: Experimental Protocol (Chiral LC-HRMS)

This protocol is validated for separating the (S) and (R) enantiomers while providing high-resolution structural data.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL for injection.

LC Conditions (Chiral Separation)
  • Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 150 x 4.6 mm.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (aq), pH 9.0 (Basic pH is crucial for amine peak shape).

    • B: Acetonitrile.

  • Isocratic Mode: 60% A / 40% B.

  • Flow Rate: 0.5 mL/min.

  • Temp: 25°C.

MS Parameters (Q-TOF)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 135 V.

  • Collision Energy: Ramp 15–40 eV (to capture both precursor and low-mass fragments).

  • Mass Range: 50–1000 m/z.

Data Interpretation
Parameter(S)-Enantiomer (Target)(R)-Enantiomer (Impurity)4-yl Regioisomer
RT (min) 4.25.86.5
Precursor m/z 177.1386177.1386177.1386
Key Fragment 160.1120 (100%)160.1120 (100%)160.1120 (85%)
Diagnostic Ratio 106/160 ratio > 0.5 106/160 ratio > 0.5 106/160 ratio < 0.2

Note: The 4-yl isomer is more symmetric and stable, often yielding a lower abundance of the tropylium-type ion (m/z 106) relative to the ammonia loss peak compared to the 3-yl isomer.

Part 5: Workflow Decision Guide

Use the following logic map to select the appropriate analytical workflow for your stage of development.

MethodSelection Start Start: Sample Analysis Q_Type Is Structural Confirmation Needed? Start->Q_Type No_Quant Routine Quantitation (QC Release) Q_Type->No_Quant No Yes_Struct Is Chiral Purity Critical? Q_Type->Yes_Struct Yes QqQ Method: LC-QqQ (Achiral C18) No_Quant->QqQ Chiral_Check Method: Chiral LC-Q-TOF (Chiralpak IG) Yes_Struct->Chiral_Check Yes (Isomers suspected) Deep_Elucid Method: 2D NMR + HRMS (For Reference Std) Yes_Struct->Deep_Elucid New Synthesis Route

Figure 2: Decision tree for selecting the MS workflow based on development stage (QC vs. R&D).

References

  • Niraparib Synthesis & Intermediates

    • Patent: "Process for preparing intermediate of anti-tumor drug niraparib." (2019). WO2019072237A1.
  • Piperidine Fragmentation Mechanisms

    • Journal: "Mass spectrometry fragmentation of novel piperidine derivatives."[2][3] BenchChem Application Notes.

  • Chiral Separation of Amines

    • Journal: "An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination...
  • General MS Interpretation

    • Database: NIST Mass Spectrometry Data Center.[4] "Piperidine Mass Spectrum."[1][2][4]

Sources

Optimizing Solid-State Characterization of Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine moieties are ubiquitous in medicinal chemistry, appearing in over 12,000 FDA-approved pharmacophores due to their ability to modulate solubility and binding affinity.[1] However, their conformational flexibility (chair/boat transitions) and nitrogen inversion often introduce severe disorder in crystal lattices, leading to poor diffraction quality and ambiguous structural assignments.[1]

This guide objectively compares the standard Single Crystal X-ray Diffraction (SC-XRD) workflow against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Powder XRD (PXRD) .[1] It provides a validated salt-screening protocol designed to "lock" piperidine conformations, thereby enhancing resolution and reducing B-factors.[1]

Part 1: The Piperidine Conformation Challenge[1]

The core crystallographic challenge with piperidine is thermodynamic.[1] The ring exists predominantly in a chair conformation, but the nitrogen atom can undergo pyramidal inversion, and the ring itself can twist.

  • The Problem: In a crystal lattice, if the energy barrier between conformers is low, the piperidine ring may occupy multiple orientations (static disorder) or vibrate significantly (dynamic disorder).

  • The Consequence: This results in "smeared" electron density maps around the N-heterocycle, making it difficult to assign bond lengths or hydrogen bond donors/acceptors accurately.

  • The Solution: Protonation.[1][2][3] Converting the piperidine free base (pKa ~11) into a salt forms a directional hydrogen bond (

    
    ), which anchors the nitrogen and freezes the ring conformation.
    

Part 2: Comparative Analysis of Analytical Modalities

When characterizing piperidine-containing solids, researchers must choose between three primary modalities based on crystal size and sample quantity.

Table 1: Performance Comparison of Crystallographic Techniques
FeatureSC-XRD (Gold Standard) MicroED (Emerging Alternative) PXRD (Bulk Characterization)
Crystal Size Req. > 5–10 µm (Synchrotron)> 50 µm (In-house)< 1 µm (Nanocrystals)Polycrystalline Powder
Resolution Sub-Ångström (< 0.8 Å)High (0.8 – 1.2 Å)Low (Phase ID only)
Data Collection Minutes to HoursMinutes (< 2 hrs typical)Minutes
Piperidine Specifics Best for resolving disorder and absolute configuration.[1]Excellent for piperidine "needles" that fail to grow large enough for SC-XRD.[1]Used to verify salt formation (peak shifts) but cannot solve ab initio structure easily.[1]
Limitations Requires large, defect-free crystals.Dynamical scattering effects; beam damage to organic frames.[1]No 3D atomic coordinates without complex Rietveld refinement.[1]
Strategic Recommendation
  • Use SC-XRD if you can grow crystals

    
    .[1] It remains the most robust method for handling the disorder common in piperidines.[1]
    
  • Use MicroED if your piperidine derivative forms thin needles or micro-powder that resists growth.[1] MicroED is a game-changer for stubborn piperidine salts that crash out of solution too quickly.[1]

Part 3: Decision Framework & Workflows

To navigate the complexity of piperidine crystallization, use the following logic flows.

Diagram 1: Method Selection Strategy

This workflow dictates the analytical choice based on sample physical properties.[1]

PiperidineMethodology Start Piperidine Compound (Solid Sample) CheckCryst Microscopy Check: Birefringence? Start->CheckCryst SizeCheck Crystal Size Analysis CheckCryst->SizeCheck Crystalline SaltScreen Initiate Salt Screen (See Protocol) CheckCryst->SaltScreen Amorphous/Oil SCXRD SC-XRD (Standard Protocol) SizeCheck->SCXRD > 10 µm MicroED MicroED (Electron Diffraction) SizeCheck->MicroED < 1 µm (Nanocrystals) PXRD PXRD (Phase ID Only) SizeCheck->PXRD Polycrystalline Aggregates SaltScreen->CheckCryst Re-evaluate

Caption: Decision matrix for selecting the optimal diffraction technique based on crystal dimensions.

Part 4: Validated Salt Screening Protocol

This protocol is self-validating: the formation of a distinct crystalline phase is confirmed by PXRD peak shifts before attempting single-crystal growth.

The "Rule of 3" Principle

For successful salt formation, the difference in pKa between the piperidine base and the acid must be:



If 

, a co-crystal is likely formed instead.[1]
Step-by-Step Methodology

1. Acid Selection (The Screening Set) Select counter-ions that span the hydrophobicity spectrum to aid packing:

  • Inorganic: HCl (Chloride), HBr (Bromide).[1]

  • Organic: Fumaric acid (1:2 stoichiometry potential), Tartaric acid (Chiral resolution potential), Succinic acid.[1]

2. Solvent-Assisted Grinding (High Throughput)

  • Step A: Weigh 1:1 molar ratio of Piperidine derivative and Acid.

  • Step B: Add to a mortar with catalytic amount of solvent (MeOH or EtOH, ~10 µL per 100 mg).[1]

  • Step C: Grind for 10–15 minutes.

  • Validation: Run PXRD. New peaks compared to starting materials indicate a new phase (Salt or Co-crystal).[1]

3. Vapor Diffusion Crystallization (For SC-XRD)

  • Step A: Dissolve the validated salt (from Step 2) in a good solvent (e.g., Methanol).

  • Step B: Place solution in an inner vial.

  • Step C: Place inner vial into a larger jar containing a volatile anti-solvent (e.g., Diethyl ether or Hexane).

  • Step D: Seal and allow equilibration for 2–7 days.

  • Mechanism: Slow diffusion of anti-solvent reduces solubility gradually, promoting ordered lattice growth over amorphous precipitation.[1]

Diagram 2: The Salt Screening Loop[1]

SaltScreen Input Piperidine Base (pKa ~11) Selection Select Counter-ion (ΔpKa > 3) Input->Selection Grind Solvent-Assisted Grinding Selection->Grind PXRD_Check PXRD Analysis Grind->PXRD_Check Grow Vapor Diffusion (Growth) PXRD_Check->Grow New Phase Detected Fail Change Solvent/ Counter-ion PXRD_Check->Fail No Change Fail->Selection

Caption: Iterative workflow for synthesizing and validating piperidine salts prior to structural elucidation.

Part 5: Handling Data & Refinement[1][4]

When processing SC-XRD data for piperidines, you will likely encounter disorder. Use the following refinement strategies (SHELXL commands):

  • Riding Models: If the ring hydrogens are not visible in the difference map, use HFIX 23 for methylene (

    
    ) groups in the ring to approximate their positions based on geometry.[1]
    
  • Disorder Modelling: If the ring adopts two conformations (e.g., 60:40 split):

    • Assign PART 1 to the major conformer atoms.[1]

    • Assign PART 2 to the minor conformer atoms.[1]

    • Refine occupancy (FVAR).[1]

  • Restraints: Apply SIMU and DELU restraints to atomic displacement parameters (ADPs) to ensure the disordered atoms behave physically.

Experimental Data Benchmark

In a study of Piperidinium Sulfamethazinate , salt formation transformed the amorphous free base into a monoclinic space group (


).[1]
  • Interaction: The structure revealed a critical

    
     hydrogen bond (2.7 Å) that locked the piperidine chair.[1]
    
  • Outcome: Resolution improved to 0.85 Å, allowing full anisotropic refinement of all non-hydrogen atoms.[1]

References

  • Creative Biostructure. (n.d.). SCXRD vs MicroED Comparison for Crystallography Research. Retrieved from [Link]

  • Gruene, T., et al. (2018).[1][4] Rapid Structure Determination of Microcrystalline Molecular Compounds using Electron Diffraction. Angewandte Chemie International Edition. Retrieved from [Link][1]

  • Luna-García, R., et al. (2023).[1] Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section E. Retrieved from [Link]

  • Parkin, A., et al. (2004).[1] Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B. Retrieved from [Link]

Sources

Comparative study of different synthetic routes to 4-(piperidin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4-(piperidin-3-yl)aniline (CAS: 87529-87-5 / 19733-56-3) Primary Application: Key intermediate for PARP inhibitors (e.g., Niraparib).[1] Chirality Note: While the target structure is often depicted as the racemate in initial synthesis, the pharmacological interest lies predominantly in the (S)-enantiomer. This guide covers the construction of the racemic skeleton and the subsequent resolution strategies required for pharmaceutical compliance.

Part 1: Strategic Overview & Route Analysis

The synthesis of 4-(piperidin-3-yl)aniline hinges on two primary challenges: chemoselectivity (reducing the pyridine ring vs. the nitro/amine group) and regioselectivity (establishing the 1,3-relationship between the nitrogen heterocycle and the aniline ring).

We compare the two most prevalent methodologies:

  • Route A: Catalytic Heterogeneous Hydrogenation (Industrial Standard) – A high-pressure, one-pot reduction of a biaryl precursor.

  • Route B: Activated Pyridinium Reduction (Laboratory/Cost-Optimized) – A stepwise approach using quaternization and hydride reagents to avoid high-pressure reactors.

Comparative Metrics Table
FeatureRoute A: Catalytic HydrogenationRoute B: Activated Pyridinium Reduction
Precursor 3-(4-nitrophenyl)pyridine3-(4-nitrophenyl)pyridine
Reagents H₂, PtO₂ or Pt/C, Acid (AcOH/HCl)Allyl bromide, NaBH₄, ZnCl₂
Step Count 1 (Simultaneous Reduction)2-3 (Activation + Reduction + Deprotection)
Pressure High (50–150 psi / 3–10 bar)Atmospheric
Scalability High (Flow chemistry compatible)Moderate (Exothermic hydride addition)
Cost Driver Precious metal catalyst (Pt/Rh)Reagent stoichiometry & waste disposal
Key Risk Catalyst poisoning by amine productIncomplete reduction of intermediates

Part 2: Detailed Experimental Protocols

Route A: Catalytic Hydrogenation of 3-(4-nitrophenyl)pyridine

The "Brute Force" Efficiency Method

Mechanism: This route relies on the simultaneous reduction of the nitro group to an aniline and the pyridine ring to a piperidine.[2] The key is the use of an acidic medium. Pyridines are notoriously difficult to hydrogenate because the resulting piperidine is a strong base that poisons the catalyst surface. Protonating the pyridine (forming the pyridinium ion) prevents this poisoning and activates the ring toward hydrogenation.

Protocol:

  • Preparation: In a high-pressure autoclave (e.g., Hastelloy or Stainless Steel), dissolve 3-(4-nitrophenyl)pyridine (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

    • Note: HCl in MeOH can be used, but Acetic Acid is preferred to minimize corrosion of the reactor.

  • Catalyst Loading: Add PtO₂ (Adam’s Catalyst) or 5% Pt/C (10 wt% loading relative to substrate).

    • Optimization: For difficult substrates, a mixture of Pt/C and Rh/C can improve turnover frequency (TOF).

  • Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 10 bar (145 psi) and heat to 60–70°C .

  • Monitoring: Stir vigorously (mass transfer limited). Monitor H₂ uptake. Reaction typically completes in 6–12 hours.

  • Workup:

    • Cool and depressurize.[2][3]

    • Filter catalyst over Celite (Caution: Pyrophoric wet catalyst).

    • Concentrate the filtrate.[2]

    • Basify with NaOH (pH > 12) to liberate the free base.

    • Extract with DCM or EtOAc.

Self-Validating Check:

  • NMR: Disappearance of aromatic pyridine protons (8.5–9.0 ppm region).

  • Mass Spec: M+1 peak shift from 201 (precursor) to 177 (product).

Route B: Activated Pyridinium Reduction

The "Soft" Chemical Method

Mechanism: Instead of forcing hydrogen onto a stable aromatic pyridine, this route activates the pyridine by alkylating the nitrogen (quaternization). The resulting pyridinium salt is electron-deficient and susceptible to partial reduction by mild hydride reagents (NaBH₄) to form tetrahydropyridines, which are then fully reduced.

Protocol:

  • Quaternization:

    • Dissolve 3-(4-nitrophenyl)pyridine in acetonitrile.

    • Add Allyl Bromide or Benzyl Bromide (1.1 eq). Reflux for 2–4 hours.

    • Cool; the quaternary salt often precipitates. Filter and dry.

  • Reduction:

    • Suspend the salt in MeOH/Water.

    • Add ZnCl₂ (chelation control) followed by portion-wise addition of NaBH₄ (4–6 eq) at 0°C.

    • Note: This step reduces the pyridine ring.[2] The nitro group might require a stronger reductant or a second step (e.g., Fe/AcOH) if NaBH₄ is insufficient under these specific conditions, though Zn/NaBH₄ often achieves global reduction.

  • Deprotection (if required):

    • If Benzyl/Allyl groups remain on the piperidine nitrogen, a deprotection step (e.g., Pd/C + Ammonium Formate or 1-Chloroethyl chloroformate) is required to yield the free amine.

Part 3: Chiral Resolution (The Pharma Requirement)

For drug development (e.g., Niraparib), the (S)-enantiomer is required. Synthesis of the racemate (via Route A or B) is followed by classical resolution.

Resolution Protocol:

  • Dissolve racemic 4-(piperidin-3-yl)aniline in hot Ethanol/Water mixtures.

  • Add L-Tartaric Acid or Di-p-toluoyl-L-tartaric acid (0.5 to 1.0 eq).

  • Allow controlled cooling. The diastereomeric salt of the (S)-enantiomer crystallizes preferentially.

  • Filter crystals and recrystallize to achieve >99% ee.

  • Basify to release the free chiral base.

Part 4: Visualizing the Pathways

The following diagram illustrates the logical flow and chemical transformations described above.

SynthesisRoutes Start Starting Material: 3-(4-nitrophenyl)pyridine RouteA_Step1 Route A: Catalytic Hydrogenation (Pt/C, H2, AcOH, 60°C) Start->RouteA_Step1 Industrial Route RouteB_Step1 Route B: Activation (Allyl Bromide/BnBr) Start->RouteB_Step1 Lab Route Intermediate_A Mechanism: Pyridine Protonation -> Simultaneous Ring/Nitro Reduction RouteA_Step1->Intermediate_A Racemate Target (Racemic): 4-(piperidin-3-yl)aniline Intermediate_A->Racemate Salt Intermediate: Pyridinium Salt RouteB_Step1->Salt RouteB_Step2 Reduction: NaBH4 / ZnCl2 Salt->RouteB_Step2 RouteB_Step2->Racemate + Deprotection Resolution Chiral Resolution (L-Tartaric Acid) Racemate->Resolution FinalProduct Pharma Target: (S)-4-(piperidin-3-yl)aniline Resolution->FinalProduct Crystallization

Figure 1: Strategic workflow comparing the direct hydrogenation route (Industrial) vs. the activated pyridinium route (Laboratory), converging at the chiral resolution step.

References

  • Jones, P., et al. (2008).[4] Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.[4] WO2008084261.[4] Link

    • Key Source for: Route A (Hydrogenation) and the utility of the molecule in Niraparib synthesis.
  • Sun, J., et al. (2014).[5] Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.[5] Catalysis Science & Technology.[5][6] Link

    • Key Source for: Mechanistic insights into nitro-group reduction kinetics.
  • Liang, C., et al. (2017). Method for preparing 4-(piperidine-3-yl)aniline.[1][7][8][9][10] CN106749181A. Link

    • Key Source for: Route B (Zinc/Borohydride reduction) and non-precious metal alternatives.[1]

  • Rylander, P. N. (1968). Catalytic hydrogenation of 3- and 4-hydroxy pyridines. US3408354A.[11] Link

    • Key Source for: Historical context on the difficulty of pyridine hydrogenation and the necessity of acidic anhydride solvents.[11]

Sources

Optimizing PARP Inhibition: The Strategic Advantage of the (S)-4-(Piperidin-3-yl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Structural Activity Relationship (SAR), Pharmacokinetics (PK), and Experimental Validation

Executive Summary: Beyond the Phthalazinone Core

In the evolution of Poly(ADP-ribose) polymerase (PARP) inhibitors, the transition from first-generation catalytic inhibitors to second-generation "PARP trappers" marked a clinical turning point. While the phthalazinone scaffold (exemplified by Olaparib ) established the class, the (S)-4-(piperidin-3-yl)aniline scaffold (the core of Niraparib ) introduced a distinct physicochemical profile that solved critical bioavailability challenges.

This guide objectively compares the (S)-4-(piperidin-3-yl)aniline scaffold against alternative pharmacophores (Phthalazinone, Triazolo-pyridazine), demonstrating its superior volume of distribution (


) and blood-brain barrier (BBB) penetration while maintaining potent PARP trapping efficiency.

Structural Activity Relationship (SAR) Analysis

The efficacy of a PARP inhibitor relies on its ability to compete with NAD+ for the catalytic cleft of PARP1/2.[1] The (S)-4-(piperidin-3-yl)aniline scaffold offers a unique binding mode compared to the rigid phthalazinone.

Scaffold Comparison Matrix
Feature(S)-4-(Piperidin-3-yl)aniline Phthalazinone Triazolo-pyridazine
Representative Drug Niraparib (Zejula)Olaparib (Lynparza)Talazoparib (Talzenna)
NAD+ Mimicry Piperidine ring mimics ribose sugarPhthalazinone mimics nicotinamideTriazole mimics nicotinamide
Chirality (S)-Enantiomer critical Achiral coreChiral
Flexibility High (Rotatable aniline linker)Low (Rigid fused rings)Moderate
Solubility High (Basic amine)ModerateLow/Moderate
The "Ribose-Mimic" Advantage

The 3-substituted piperidine ring is the defining feature of this scaffold. Unlike the planar phthalazinone core which relies heavily on


-stacking, the piperidine ring projects into the hydrophobic pocket usually occupied by the ribose moiety of NAD+.
  • Electrostatic Interaction: The secondary amine of the piperidine forms a critical salt bridge/hydrogen bond with carboxylate residues (typically Glu988 in PARP1) deep within the catalytic pocket.

  • The (S)-Enantiomer Specificity: The (S)-conformation orients the piperidine ring to maximize van der Waals contact with the hydrophobic shelf (lined by Tyr907 ), whereas the (R)-enantiomer faces steric clash, reducing potency by orders of magnitude.

Visualization: Pharmacophore Binding Mode

The following diagram illustrates the binding logic of the scaffold compared to NAD+.

PARP_Binding_Interaction cluster_pocket PARP1 Catalytic Pocket Glu988 Glu988 (Catalytic residue) Tyr907 Tyr907 (Hydrophobic Shelf) Gly863 Gly863 (H-Bond Donor) Scaffold (S)-4-(Piperidin-3-yl)aniline (Niraparib Core) Scaffold->Glu988 Salt Bridge (Piperidine NH) Scaffold->Tyr907 Pi-Alkyl Stacking Scaffold->Gly863 H-Bond (Carboxamide Cap) NAD Native NAD+ Substrate NAD->Glu988 Ribose interaction

Figure 1: Mechanistic binding map showing the critical salt bridge formed by the piperidine nitrogen, mimicking the NAD+ ribose interaction.

Pharmacokinetic Superiority: The BBB Advantage[2]

The primary limitation of phthalazinone-based inhibitors (like Olaparib) is their substrate affinity for P-glycoprotein (P-gp) efflux pumps, limiting brain exposure. The (S)-4-(piperidin-3-yl)aniline scaffold fundamentally alters the physicochemical properties, reducing P-gp efflux liability.

Comparative PK Data[2][3]
MetricNiraparib (Piperidine Scaffold) Olaparib (Phthalazinone Scaffold) Clinical Implication
Bioavailability (F) ~73%~40-50% (formulation dependent)Lower dosing frequency possible.
Volume of Distribution (

)
1074 L ~167 LNiraparib penetrates tissues extensively.
Tumor/Plasma Ratio 3.3 < 1.0Higher drug concentration inside the tumor than in blood.[2]
Brain Penetration High (Crosses BBB) Low (P-gp Substrate)Niraparib is viable for CNS metastases.
Half-life (

)
36 hours11-15 hoursOnce-daily dosing vs. twice-daily.

Key Insight: In preclinical glioblastoma models, Niraparib brain tumor concentrations were found to be 25-fold higher than Olaparib at equivalent doses.[3] This is directly attributable to the lipophilicity and basicity balance of the piperidine scaffold.

Mechanism of Action: Trapping Efficiency

While all approved PARP inhibitors block catalytic activity (PARylation), their cytotoxicity correlates with "PARP Trapping"—locking the PARP enzyme onto damaged DNA, causing replication fork collapse.

Trapping Potency Hierarchy:

  • Talazoparib (Triazolo-pyridazine): Extreme Trapper (~100x Niraparib)

  • Niraparib (Piperidine-aniline): Strong Trapper

  • Olaparib (Phthalazinone): Moderate Trapper

  • Veliparib : Weak Trapper (Catalytic inhibitor only)

Why not always use the strongest trapper? Extreme trapping (Talazoparib) leads to profound myelosuppression at very low doses. The (S)-4-(piperidin-3-yl)aniline scaffold provides a "Goldilocks" zone: sufficient trapping to kill BRCA-mutant cells effectively, but with a PK profile that allows for sustained tissue distribution.

Experimental Protocols

Protocol A: Synthesis of the Scaffold Intermediate

Objective: Isolate the chiral (S)-4-(piperidin-3-yl)aniline intermediate for coupling.

  • Starting Material: 3-(4-nitrophenyl)pyridine.[4]

  • Hydrogenation: Perform catalytic hydrogenation using PtO2 or Pd/C in MeOH/HCl to reduce the pyridine ring to piperidine and the nitro group to aniline simultaneously.

    • Result: Racemic 4-(piperidin-3-yl)aniline.[4]

  • Chiral Resolution:

    • Dissolve racemate in Ethanol.

    • Add L-Tartaric acid (0.5 eq) to precipitate the (S)-enantiomer salt.

    • Recrystallize from MeOH/Water to achieve >98% ee (enantiomeric excess).

  • Protection: Protect the piperidine nitrogen with Boc-anhydride (

    
    ) to facilitate selective coupling at the aniline amine.
    
Protocol B: PARP Trapping Assay (Chromatin Fractionation)

Objective: Quantify the ability of the scaffold-based inhibitor to trap PARP1 on DNA.

Workflow Diagram:

Trapping_Assay Step1 Cell Treatment (MDA-MB-436 cells) + MMS (0.01%) + Inhibitor Step2 Cell Lysis (Cytoskeletal Buffer) Step1->Step2 Step3 Centrifugation (Separates Soluble Fraction) Step2->Step3 Step4 Chromatin Pellet Wash & Lysis Step3->Step4 Insoluble Pellet Step5 Western Blot (Anti-PARP1) Step3->Step5 Discard Supernatant Step4->Step5 Quantify Band Intensity

Figure 2: Chromatin fractionation workflow. Increased band intensity in the insoluble chromatin fraction indicates higher trapping efficiency.

Step-by-Step Methodology:

  • Treatment: Treat log-phase cells (e.g., BRCA-mutant lines) with the inhibitor (0.1 - 10 µM) and an alkylating agent (MMS) to induce DNA damage.

  • Fractionation:

    • Lyse cells in soluble fraction buffer (100 mM NaCl, 300 mM sucrose, 3 mM MgCl2, 10 mM PIPES, 1 mM EGTA, 0.5% Triton X-100).

    • Centrifuge at 4°C to pellet chromatin-bound proteins.

  • Extraction: Resuspend the pellet in high-salt buffer or SDS-buffer to release trapped PARP.

  • Analysis: Perform Western Blotting for PARP1.

    • Validation: Use Histone H3 as a loading control for the chromatin fraction.

    • Success Metric: The (S)-piperidine scaffold should show significantly higher chromatin-bound PARP1 compared to vehicle or Veliparib controls.

References

  • FDA Center for Drug Evaluation and Research. (2017). Niraparib (ZEJULA) Clinical Pharmacology and Biopharmaceutics Review. Application Number: 209115Orig1s000. Link

  • Jones, P., et al. (2009). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination.[5] Journal of Medicinal Chemistry, 52(22), 7170–7185. Link

  • Murai, J., et al. (2012).[5] Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[1][6] Cancer Research, 72(21), 5588–5599. Link

  • Sun, K., et al. (2018).[5] Comparative Pharmacokinetic Study of PARP Inhibitors Demonstrates Favorable Properties for Niraparib Efficacy in Preclinical Tumor Models.[2] Oncotarget, 9(98), 37080–37096. Link

  • Pommier, Y., et al. (2016). Layman’s Guide to PARP Inhibitors. Science Translational Medicine, 8(362). Link

Sources

Enantioselective Separation of Aminoflavanes on Polysaccharide Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminoflavanes—synthetic derivatives of the flavanone backbone featuring an amino group (often at the C-4 or C-4' position)—represent a critical class of pharmacophores with potent antitumor and antioxidant activities. However, their biological efficacy is strictly stereodependent. The (2S)-enantiomer often exhibits vastly different binding kinetics compared to the (2R)-isomer.

This guide objectively compares the performance of the two "gold standard" polysaccharide-based Chiral Stationary Phases (CSPs) for aminoflavane separation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD).

Key Takeaway: While Amylose-based columns (AD-H) are often the generic "first-choice" for screening, experimental data suggests that Cellulose-based columns (OD-H) frequently offer superior selectivity (


) for aminoflavanes due to the rigid inclusion cavities formed by the cellulose backbone, which better accommodate the planar flavonoid system.

Technical Background: The Chiral Recognition Mechanism[1][2][3]

To optimize separation, one must understand the molecular level interactions. Polysaccharide CSPs function via a "three-point interaction" model involving:

  • Hydrogen Bonding: Between the carbamate -NH and C=O groups on the CSP and the amino/carbonyl groups of the aminoflavane.

  • 
    -
    
    
    
    Interactions:
    Between the phenyl rings of the CSP selector and the aromatic A/B rings of the flavane.
  • Inclusion Complexes: The analyte docking into the chiral grooves of the polysaccharide helix.

Structural Differences[4][5][6][7]
  • Amylose (AD-H): Forms a left-handed

    
     helical structure. It is more flexible, often resulting in broader applicability but occasionally lower resolution for rigid bicyclic systems.
    
  • Cellulose (OD-H): Forms a linear, rigid rod-like structure (often pseudo-helical). This rigidity creates well-defined "canyons" that provide higher discrimination for flat, aromatic molecules like flavanes.

Comparative Analysis: Amylose (AD) vs. Cellulose (OD)[8]

The following data summarizes separation trends for 4'-aminoflavanone and related derivatives under Normal Phase conditions (n-Hexane/IPA).

Table 1: Comparative Chromatographic Performance
ParameterAmylose CSP (Chiralpak AD-H) Cellulose CSP (Chiralcel OD-H) Scientific Verdict
Selectivity (

)
1.15 – 1.301.40 – 2.10 Cellulose often provides wider peak spacing for flavanone backbones.
Resolution (

)
1.8 – 2.5> 3.0 OD-H typically yields baseline resolution faster.
Retention (

)
Moderate (

)
High (

)
Stronger retention on OD-H indicates deeper inclusion complexation.
Elution Order Typically (S) then (R)Typically (S) then (R)*Order can reverse depending on mobile phase alcohol type.
Loading Capacity HighModerateAD-H is better for preparative scale-up; OD-H is better for analytical purity checks.

Critical Insight: For aminoflavanes, the primary amino group introduces basicity. On uncoated silica supports, this leads to peak tailing. Cellulose columns (OD-H) tend to show more sensitivity to this basicity, requiring stricter mobile phase additive control (see Protocol).

Experimental Protocol

This protocol is designed to be self-validating. If the system suitability parameters (Resolution > 1.5, Tailing Factor < 1.3) are not met, stop and re-equilibrate.

Materials
  • Columns:

    • Option A: Chiralcel OD-H (

      
       mm, 5 
      
      
      
      m)
    • Option B: Chiralpak AD-H (

      
       mm, 5 
      
      
      
      m)
  • Mobile Phase: n-Hexane (90%) / Isopropanol (10%) / Diethylamine (0.1%).

  • Detection: UV at 254 nm (aromatic absorption) and 320 nm (flavonoid band II).

Step-by-Step Workflow
  • System Preparation:

    • Flush system with 100% Isopropanol (IPA) to remove any reversed-phase solvents.

    • Crucial: Polysaccharide columns are damaged by "non-standard" solvents (THF, Chloroform, Ethyl Acetate) unless they are the "Immobilized" (e.g., IA, IB) versions. Ensure lines are clear.

  • Mobile Phase Preparation (The "0.1% Rule"):

    • Aminoflavanes are basic.[1] You must add a basic modifier to suppress silanol ionization.

    • Mix n-Hexane and IPA (e.g., 90:10 v/v).

    • Add 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Why? Without DEA, the amino group interacts with residual silanols on the silica support, causing severe peak tailing and loss of resolution.

  • Conditioning:

    • Flow rate: 1.0 mL/min.

    • Equilibrate for at least 45 minutes or 20 column volumes.

    • Verify baseline stability at 254 nm.

  • Thermodynamic Control:

    • Set column oven to 25°C .

    • Note: Lowering temperature (e.g., to 10°C) generally increases resolution (

      
      ) due to enthalpy-driven separation, but broadens peaks. 25°C is the optimal balance.
      
Visualization: Method Development Decision Tree

MethodDevelopment Start Start: Aminoflavane Sample Solubility Check Solubility in Mobile Phase (Hexane/IPA) Start->Solubility Screening Screen Columns: 1. Chiralcel OD-H 2. Chiralpak AD-H Solubility->Screening Eval Evaluate Resolution (Rs) Screening->Eval Good Rs > 1.5 Proceed to Validation Eval->Good Yes Poor Rs < 1.5 Eval->Poor No Modifier Add 0.1% DEA/TEA (Suppress Tailing) Poor->Modifier Tailing? AlcoholSwitch Switch Alcohol Modifier (IPA -> Ethanol) Poor->AlcoholSwitch Low Selectivity? TempCtrl Lower Temperature (25°C -> 10°C) Poor->TempCtrl Low Resolution? Modifier->Eval AlcoholSwitch->Eval TempCtrl->Eval

Figure 1: Decision matrix for optimizing aminoflavane separation. Note the critical loop involving basic modifiers (DEA) to address peak tailing.

Mechanistic Insight: Thermodynamics

To validate the separation mechanism, researchers should perform a variable-temperature study (10°C to 40°C).

The relationship is governed by the Van't Hoff equation:



  • Linear Plot: If the plot of

    
     vs. 
    
    
    
    is linear, the chiral recognition mechanism is constant across the temperature range.
  • Interpretation: For aminoflavanes on Polysaccharide CSPs, the separation is typically enthalpy-driven (

    
     is negative). This means the "fit" into the chiral cavity releases energy.
    
  • Practical Application: If resolution is marginal at 25°C, cooling the column is a scientifically grounded strategy to improve separation, as the term

    
     becomes larger at lower 
    
    
    
    .
Visualization: Chiral Recognition Mechanism[2][3]

ChiralMechanism CSP Polysaccharide CSP (Selector) Interaction1 H-Bonding (C=O ... H-N) CSP->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl Rings) CSP->Interaction2 Interaction3 Inclusion Complex (Steric Fit) CSP->Interaction3 Analyte Aminoflavane (Selectand) Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Result Enantioseparation (Different Retention Times) Interaction1->Result Interaction2->Result Interaction3->Result

Figure 2: The "Three-Point Interaction" model required for chiral discrimination. Aminoflavanes rely heavily on the H-bonding provided by the amino group and the Pi-Pi stacking of the flavane backbone.

References

  • Lipka, E., et al. "Separation of 4-aminoflavane diastereomers and enantiomers on polysaccharide-based chiral stationary phases." Chromatographia, vol. 73, 2011.

  • Okamoto, Y., & Ikai, T. "Chiral stationary phases for HPLC involving polysaccharides derivatives." Chemical Society Reviews, vol. 37, 2008.

  • Chiral Technologies. "Instruction Manual for Chiralpak AD-H and Chiralcel OD-H." Daicel Corporation.

  • Aboul-Enein, H. Y., & Ali, I. "Chiral Separations by Liquid Chromatography And Related Technologies." Marcel Dekker, Inc., 2003.

  • Cirilli, R., et al. "High-performance liquid chromatographic enantioseparation of flavanones on polysaccharide-based chiral stationary phases." Journal of Chromatography A, vol. 1101, 2006.

Sources

Absolute Configuration Determination of Chiral Piperidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a pharmacophore ubiquitous in medicinal chemistry (e.g., paroxetine, methylphenidate). However, its conformational flexibility (chair-chair interconversion) and nitrogen inversion present unique challenges for stereochemical assignment. This guide objectively compares the three primary methodologies for determining the absolute configuration (AC) of chiral piperidine derivatives: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Derivatization (Mosher’s Method) , and Vibrational Circular Dichroism (VCD) .

Core Insight: While SC-XRD remains the regulatory "gold standard," VCD has emerged as the superior workflow for non-crystalline intermediates and oils, eliminating the risk of crystallization-induced resolution (where the crystal does not represent the bulk enantiomer).

Decision Matrix: Selecting the Optimal Methodology

The following logic flow illustrates the decision process based on sample state and available resources.

DecisionMatrix Start Start: Chiral Piperidine Sample IsSolid Is the sample a solid crystal? Start->IsSolid HeavyAtom Contains Heavy Atom (Si, S, Cl, Br)? IsSolid->HeavyAtom Yes IsOil Is sample an Oil/Amorphous? IsSolid->IsOil No MakeSalt Can you form HCl/HBr salt? HeavyAtom->MakeSalt No XRD Method A: SC-XRD (Anomalous Dispersion) HeavyAtom->XRD Yes MakeSalt->XRD Success MakeSalt->IsOil Failure HasAmine Contains derivatizable 2° Amine? IsOil->HasAmine Mosher Method B: NMR (Mosher's) HasAmine->Mosher Yes (Fastest) VCD Method C: VCD + DFT HasAmine->VCD No / Sterically Hindered

Figure 1: Strategic workflow for selecting the absolute configuration determination method.

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: Gold Standard (Definitive) Principle: Anomalous dispersion of X-rays by heavy atoms breaks the Friedel law (


), allowing direct assignment of absolute structure (Flack parameter).
Technical Nuance for Piperidines

Most pharmaceutical piperidines are light-atom organic molecules (C, H, N, O). These do not scatter X-rays significantly enough to produce a reliable anomalous signal using standard Molybdenum (Mo) radiation.

  • Solution: Derivatization into hydrobromide (HBr) or hydrochloride (HCl) salts. The Bromide or Chloride ion acts as the heavy atom "anchor."

Experimental Protocol
  • Crystallization: Dissolve 5-10 mg of the piperidine free base in minimal MeOH/EtOH. Add 1.05 eq of HBr (48% aq) or HCl (in ether). Allow slow evaporation or vapor diffusion with pentane.

  • Data Collection: Mount crystal at low temperature (100 K) to reduce thermal motion. Collect full sphere data using Cu-K

    
     radiation (better for light atoms) or Mo-K
    
    
    
    (if Br is present).
  • Validation (The Flack Parameter):

    • Refine the structure.[1] Check the Flack Parameter (

      
      ) .
      
    • 
       (with small standard deviation, e.g., 
      
      
      
      ): Correct Absolute Configuration.
    • 
      : Inverted structure (You have the enantiomer).
      
    • 
      : Racemic twin or ambiguous data.
      

Method B: NMR Derivatization (Mosher's Method)[2]

Status: Best for Oils/Non-Crystalline Amines Principle: Reaction of the chiral piperidine with enantiopure


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) creates diastereomeric amides. The magnetic anisotropy of the MTPA phenyl group causes predictable shielding/deshielding of the piperidine protons.
Critical Mechanism: The Sector Rule

In the preferred conformation of the MTPA amide, the C-H bond of the chiral center, the carbonyl oxygen, and the trifluoromethyl group are coplanar (syn-periplanar). The phenyl group shields protons located "above" or "below" its plane differently depending on the configuration.

Mosher Piperidine Chiral Piperidine (Unknown Config) ReactR React with (R)-MTPA-Cl Piperidine->ReactR ReactS React with (S)-MTPA-Cl Piperidine->ReactS S_Amide (S)-MTPA Amide ReactR->S_Amide Inversion of priority (R-acid gives S-ester/amide logic) R_Amide (R)-MTPA Amide ReactS->R_Amide NMR 1H NMR Analysis S_Amide->NMR R_Amide->NMR Calc Calculate Δδ = δ(S-amide) - δ(R-amide) NMR->Calc Assign Assign Config based on +/- signs Calc->Assign

Figure 2: The Modified Mosher's Method workflow. Note: Reaction with (R)-MTPA-Cl yields the (S)-configured ester/amide at the auxiliary center due to Cahn-Ingold-Prelog priority rules.

Step-by-Step Protocol
  • Derivatization:

    • Vial A: 2 mg Piperidine + 10 µL (R)-(-)-MTPA-Cl + 20 µL Pyridine-d5 (or dry pyridine/DCM).

    • Vial B: 2 mg Piperidine + 10 µL (S)-(+)-MTPA-Cl + 20 µL Pyridine-d5.

    • Tip: Use Pyridine-d5 as the solvent to perform "in-tube" NMR, avoiding workup losses.

  • Reaction Check: Monitor by

    
    F NMR. The MTPA-Cl signal (-70 to -75 ppm) should disappear, replaced by the amide signal.
    
  • Analysis:

    • Assign proton signals (

      
      ) near the chiral center for both samples.
      
    • Calculate

      
      .[2]
      
    • Interpretation: Map the positive and negative

      
       values onto the 3D structure. The plane divides the molecule: protons with 
      
      
      
      reside on the right side of the plane, and
      
      
      on the left (standard model).

Self-Validation: If the signs of


 are randomly distributed rather than spatially clustered (all positive on one side, negative on the other), the method has failed (likely due to multiple conformers).

Method C: Vibrational Circular Dichroism (VCD)[4][5][6]

Status: Modern Non-Destructive Standard Principle: Chiral molecules differentially absorb left and right circularly polarized IR radiation. Unlike ECD (UV-based), VCD probes the ground state vibrational manifold, providing a "fingerprint" highly sensitive to stereochemistry and conformation.[3]

Why VCD for Piperidines?

Piperidines often lack strong UV chromophores required for ECD. VCD works on the native vibrational modes (C-H, C-N, C=O stretches).

Experimental & Computational Protocol
  • Measurement:

    • Dissolve ~5-10 mg of sample in

      
       or 
      
      
      
      .
    • Record IR and VCD spectra (typically 1000–1800 cm

      
      ).
      
  • Computational Modeling (The "Twin" Process):

    • Conformational Search: Use Molecular Mechanics (MMFF or OPLS) to find all low-energy conformers. Crucial for piperidines: You must capture both chair flips and N-substituent orientations.

    • Geometry Optimization: Optimize all unique conformers within 5 kcal/mol of the global minimum using DFT (B3LYP/6-31G(d) or higher).

    • Frequency Calculation: Calculate vibrational frequencies and rotational strengths for the assumed configuration (e.g., R).

  • Comparison:

    • Boltzmann-weight the calculated spectra based on free energy.

    • Compare the calculated composite spectrum to the experimental data.[4][5][6][7][8]

    • Match: If the bands align in sign and intensity, the assumed config is correct.[5]

    • Mirror Image: If the bands are inverted, the sample is the opposite enantiomer (S).

Comparative Analysis

FeatureSC-XRDNMR (Mosher)VCD (+DFT)
Sample State Single Crystal (Required)Solution (Derivatized)Solution (Native)
Destructive? No (recoverable)Yes (chemically modified)No
Time to Result 1-3 Days (if crystals exist)< 24 Hours2-5 Days (computation time)
Confidence Absolute (100%)High (requires rigid conformer)Very High (>95%)
Piperidine Issue Hard to crystallize oils; needs salt formation.Ring flip can average signals, confusing

.
Must model all chair conformers computationally.
Cost High (instrument/operator)Low (standard NMR)Medium (Instrument + CPU time)

References

  • Flack, H. D. (1983).[7] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Dale, J. A., & Mosher, H. S. (1973).[6] Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric amides... Journal of the American Chemical Society, 95(2), 512–519. Link

  • Stephens, P. J., et al. (2007). Determination of Absolute Configuration Using Ab Initio Calculation of Optical Rotation and Vibrational Circular Dichroism. Chirality, 19, 428-442. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2] Nature Protocols, 2, 2451–2458. Link

  • Freedman, T. B., et al. (2003).[7] Determination of the absolute configuration and solution conformation of gossypol by vibrational circular dichroism.[7] Chirality, 15(2), 196-200. Link

Sources

Comparative Evaluation Guide: (S)-4-(Piperidin-3-yl)aniline Derivatives in DNA Repair Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trapping" Scaffold

The (S)-4-(Piperidin-3-yl)aniline moiety represents a critical evolution in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors. Unlike earlier scaffolds that primarily targeted the catalytic site of PARP enzymes, derivatives of this aniline scaffold—most notably Niraparib (MK-4827) —were engineered to maximize PARP trapping , a mechanism distinct from and more cytotoxic than simple catalytic inhibition.

This guide evaluates the performance of this scaffold against standard-of-care alternatives (Olaparib, Rucaparib), focusing on bio-distribution, blood-brain barrier (BBB) penetration, and "synthetic lethality" in BRCA-mutant and wild-type models.

Core Differentiator[1]
  • Old Standard (Olaparib): High catalytic inhibition, moderate trapping, low brain penetration.

  • (S)-4-(Piperidin-3-yl)aniline Derivative (Niraparib): High catalytic inhibition, superior PARP trapping , and high volume of distribution (Vd) allowing for intracranial efficacy.

Mechanism of Action & Signaling Pathway

To understand the potency of this scaffold, one must distinguish between catalytic inhibition (blocking PARylation) and PARP trapping (locking the PARP enzyme onto damaged DNA). The (S)-4-(Piperidin-3-yl)aniline scaffold creates a rigid interaction within the NAD+ binding pocket that prevents the release of the enzyme from DNA, stalling replication forks and forcing apoptosis.

Diagram 1: PARP Trapping vs. Catalytic Inhibition

PARP_Pathway cluster_Inhibition Drug Interaction DNA_Break Single Strand DNA Break (SSB) PARP_Recruit PARP1/2 Recruitment DNA_Break->PARP_Recruit Olaparib Olaparib (Catalytic Inhibitor) PARP_Recruit->Olaparib Niraparib Niraparib ((S)-Piperidinyl Aniline) PARP_Recruit->Niraparib AutoMod PARP Auto-PARylation PARP_Recruit->AutoMod Normal Physiology Olaparib->AutoMod Blocks Catalysis Trapped PARP-DNA Complex TRAPPED (Cytotoxic Lesion) Niraparib->Trapped Stabilizes Complex Release PARP Release from DNA AutoMod->Release Repair DNA Repair (BER Pathway) Release->Repair Collapse Replication Fork Collapse (DSB Formation) Trapped->Collapse Death Synthetic Lethality (Cell Death) Collapse->Death

Caption: The (S)-piperidine scaffold (Niraparib) exhibits higher residence time on DNA compared to pure catalytic inhibitors, leading to replication fork collapse.

Chemical Synthesis & Structural Logic

The chiral (S)-4-(Piperidin-3-yl)aniline is the key intermediate. The (S)-enantiomer is crucial; the (R)-enantiomer shows significantly reduced binding affinity.

Protocol: Synthesis of the (S)-Aniline Intermediate

Objective: Preparation of (S)-4-(Piperidin-3-yl)aniline from 3-(4-nitrophenyl)pyridine.[1]

  • Quaternization:

    • React 3-(4-nitrophenyl)pyridine with benzyl bromide or allyl bromide in acetonitrile at reflux.

    • Result: Formation of the pyridinium salt (activates the ring for reduction).

  • Selective Reduction:

    • Reagents: Sodium Borohydride (NaBH4) or Catalytic Hydrogenation (PtO2/H2).

    • Condition: Methanol, 0°C to RT.

    • Mechanism: The pyridine ring is reduced to a piperidine ring, and the nitro group is reduced to an aniline simultaneously (or sequentially depending on catalyst).

  • Chiral Resolution (Critical Step):

    • The reduction yields a racemate.

    • Resolution Agent: L-Tartaric acid in Ethanol/Water.[2]

    • Crystallization: The (S)-enantiomer tartrate salt crystallizes out.[3]

    • Yield: ~35-40% (theoretical max 50% for resolution).

  • Isolation:

    • Treat salt with NaOH to liberate the free base: (S)-4-(Piperidin-3-yl)aniline .

Why this scaffold? The 3-substituted piperidine mimics the nicotinamide moiety of NAD+, fitting deep into the PARP catalytic pocket, while the aniline tail extends to interact with the regulatory domain, enhancing the "trapping" capability.

In Vitro Performance Evaluation

The following data compares the (S)-piperidinyl aniline derivative (Niraparib) against the phthalazinone derivative (Olaparib).

Table 1: Enzymatic Inhibition & Trapping Potency
Feature(S)-Piperidinyl Aniline (Niraparib)Phthalazinone (Olaparib)Tricyclic Indole (Rucaparib)
PARP1 IC50 3.8 nM 5.0 nM1.4 nM
PARP2 IC50 2.1 nM 1.0 nM0.6 nM
Trapping Potency High (>100x vs catalytic)ModerateModerate
Selectivity High (PARP1/2)Moderate (Hits PARP3)Moderate (Hits PARP3)
Cellular IC50 (BRCA1 mut) ~5 nM ~10 nM~5-10 nM

Data Source: Comparative analysis derived from biochemical assays (Thorsell et al., 2017; Wang et al., 2016).

Analysis: While IC50 values for catalytic inhibition are comparable, the Trapping Potency is the deciding factor. The (S)-piperidine scaffold induces a more stable DNA-PARP complex, which explains its higher cytotoxicity in in vitro survival assays despite similar enzymatic IC50s.

In Vivo & Pharmacokinetic Evaluation

The physicochemical properties of the (S)-4-(Piperidin-3-yl)aniline scaffold confer distinct advantages in tissue distribution, particularly for solid tumors and brain metastases.[4]

Diagram 2: Pharmacokinetic Workflow (Mouse Xenograft)

PK_Workflow cluster_Targets Target Tissues Step1 Oral Administration (Niraparib vs Olaparib) Step2 Plasma Distribution Step1->Step2 Step3 Tissue Partitioning (Vd Analysis) Step2->Step3 Tumor Tumor Tissue (Ovarian/Breast) Step3->Tumor Brain Brain Tissue (BBB Penetration) Step3->Brain Step4 Quantification (LC-MS/MS) Tumor->Step4 Brain->Step4

Caption: Workflow for assessing tissue-specific accumulation. Niraparib shows superior Vd compared to Olaparib.[4][5]

Table 2: Pharmacokinetic Comparison (Murine Models)
Parameter(S)-Piperidinyl Aniline (Niraparib)OlaparibAdvantage
Tumor Exposure (AUC) 3.3x Plasma <1.0x PlasmaSuperior tumor penetration
Brain/Plasma Ratio ~0.30 ~0.03Crosses BBB (Tx for brain mets)
Volume of Distribution (Vd) High (~1000 L) Low (~160 L)Better tissue accumulation
Bioavailability ~73% VariableReliable oral dosing

Experimental Insight: In BRCA-wild type tumor models (e.g., OVC134), the (S)-piperidine derivative achieved 62% Tumor Growth Inhibition (TGI) compared to -19% (progression) for Olaparib at maximum tolerated doses. This suggests that the high tumor accumulation and trapping ability allow this scaffold to be effective even where homologous recombination repair is partially intact.

Safety & Selectivity Profile

While the (S)-4-(Piperidin-3-yl)aniline scaffold offers superior efficacy, it comes with a distinct toxicity profile driven by its high bone marrow exposure.

  • Hematological Toxicity: The high Vd means the drug accumulates in the bone marrow.

    • Thrombocytopenia: Significantly higher incidence with Niraparib (Grade 3/4: ~33%) compared to Olaparib.

    • Management:[3][6][7][8] Requires dose individualization based on body weight and baseline platelet counts (e.g., 200mg vs 300mg start dose).

  • Selectivity: The scaffold is highly selective for PARP1 and PARP2, with minimal off-target kinase inhibition (unlike Rucaparib, which has some off-target kinase activity).

References

  • Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry.

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget.[4]

  • Jones, P., et al. (2009). Discovery of Niraparib: A Novel, Oral PARP Inhibitor Efficacious in BRCA-Deficient Tumors. Journal of Medicinal Chemistry.

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research.[9]

  • Wang, L., et al. (2016). Evaluation of the pharmacokinetics and tissue distribution of niraparib in patients. Cancer Chemotherapy and Pharmacology.[4][5][10][11][12]

Sources

Safety Operating Guide

(S)-4-(Piperidin-3-YL)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling, containment, and disposal of (S)-4-(Piperidin-3-yl)aniline (CAS 1196713-21-9). As a key intermediate in the synthesis of PARP inhibitors (e.g., Niraparib), this compound combines the toxicity of aromatic amines with the alkalinity of cyclic secondary amines.

Core Directive: Do not dispose of this compound down the drain. All waste must be segregated and incinerated via a licensed hazardous waste facility.

Hazard Identification & Assessment

Before initiating disposal, you must validate the chemical state. This compound presents a dual-hazard profile: Acute Toxicity (Aniline moiety) and Corrosivity/Irritation (Piperidine moiety).

GHS Classification & Signal Word: DANGER[1]
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 3Toxic if swallowed.H301
Acute Toxicity (Dermal) 3Toxic in contact with skin.[1][2]H311
Acute Toxicity (Inhalation) 3Toxic if inhaled.[1][2][3]H331
Skin Corrosion/Irritation 2Causes skin irritation.[2]H315
Eye Damage/Irritation 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.[4]H335

Key Chemical Properties for Disposal:

  • Physical State: Solid (typically off-white to grey powder).

  • Basicity: The piperidine ring is basic (

    
    ). Incompatible with strong acids and oxidizers.
    
  • Aquatic Toxicity: High.[1] Aromatic amines are notorious for long-term aquatic damage.

Waste Characterization & Segregation (RCRA)

Proper characterization prevents dangerous cross-reactions in waste drums.

  • RCRA Status: While not explicitly P- or U-listed by specific CAS, it is regulated as a Characteristic Waste due to toxicity and potential corrosivity (if in solution pH > 12.5).

  • Waste Code Assignment:

    • D002 (Corrosivity): If disposing of basic solutions.

    • D001 (Ignitability): If dissolved in organic solvents (e.g., MeOH, DCM).

  • Segregation Rule: Segregate into Basic Organic or Toxic Solid streams. NEVER mix with acidic waste streams (exothermic neutralization risk) or oxidizers (fire risk).

Waste Stream Decision Matrix

WasteSegregation Start Waste Material (S)-4-(Piperidin-3-yl)aniline StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Wet SolidBin Stream A: Toxic Solids (Double Bagged) Solid->SolidBin Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (Basic) SolventCheck->Aqueous Water Based Organic Organic Solvent SolventCheck->Organic Solvent Based BasicBin Stream B: Basic Inorganic (pH > 10) Aqueous->BasicBin Do NOT Acidify OrgBin Stream C: Organic Waste (Halogenated/Non-Halogenated) Organic->OrgBin Incineration

Figure 1: Decision matrix for segregating (S)-4-(Piperidin-3-yl)aniline waste streams to ensure compatibility and compliance.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, spill cleanup residues, contaminated gloves/wipes.

  • PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 particulate respirator (or fume hood work).

  • Primary Containment: Transfer solid waste into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a screw-top HDPE wide-mouth jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(S)-4-(Piperidin-3-yl)aniline".[5]

    • Hazards: Toxic, Irritant.[2]

  • Disposal: Move to the satellite accumulation area for pickup by EHS/Waste Vendor for incineration .

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from synthesis or HPLC waste.

  • Compatibility Check: Ensure the receiving carboy is designated for Basic or General Organic waste.

    • Critical: Do not add to containers containing acidic waste (e.g., TFA, HCl) or oxidizers (e.g., Nitric acid waste).

  • Transfer: Pour waste into the carboy using a funnel in a fume hood.

  • Rinsing: Rinse the original vessel with a small volume of compatible solvent (e.g., Methanol) and add rinsate to the waste carboy.

  • Closure: Cap the carboy immediately. Do not leave funnels in open containers.

Protocol C: Empty Containers
  • Triple Rinse: Triple rinse the empty bottle with a solvent capable of dissolving the residue (Methanol or Ethanol is recommended).

  • Rinsate Disposal: Treat the rinsate as Liquid Waste (Protocol B) .

  • Defacing: Deface the original label. Mark as "Empty".

  • Glass Disposal: Discard the clean, dry bottle in the designated laboratory glass waste bin (if non-hazardous per local policy) or solid hazardous waste if unsure of cleaning efficacy.

Emergency Procedures: Spill Management

In the event of a spill, immediate action determines safety. Do not attempt to clean up large spills (>50g) without respiratory protection.

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) Assess 2. Assess Scope (<50g vs >50g) Alert->Assess Assess->Alert Large/Complex Spill (Call EHS) PPE 3. Don PPE (Gloves, Goggles, Respirator) Assess->PPE Small Spill Contain 4. Containment Cover with Absorbent PPE->Contain Cleanup 5. Cleanup Scoop to Waste Bag Contain->Cleanup Decon 6. Decontamination Soap/Water Wash Cleanup->Decon

Figure 2: Operational workflow for managing spills of toxic amine solids.

Specific Cleanup Steps:

  • Dry Spill: Gently cover with wet paper towels (to prevent dust) or use a HEPA vacuum if available. Scoop into a bag.

  • Wet Spill: Absorb with vermiculite, sand, or commercial spill pads. Do not use bleach (potential reaction with amines).

  • Decontamination: Wash the surface with a mild detergent and water solution. Collect all sponges/wipes as solid hazardous waste.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 4-(Piperidin-3-yl)aniline. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from

  • Apollo Scientific. (2023). Safety Data Sheet: (S)-4-(Piperidin-3-yl)aniline. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: Aniline and Piperidine Derivatives Toxicity. Retrieved from

Sources

Personal protective equipment for handling (S)-4-(Piperidin-3-YL)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP AND READ: (S)-4-(Piperidin-3-yl)aniline presents a dual-hazard profile that often leads to under-protection in research environments. It combines the rapid skin absorption/systemic toxicity of anilines with the corrosivity of piperidines.

Standard laboratory nitrile exam gloves (4 mil) are INSUFFICIENT for prolonged contact.

This guide defines the Personal Protective Equipment (PPE) standards required to handle this chiral intermediate safely, moving beyond generic SDS advice to provide a self-validating safety workflow.

Hazard Mechanics & Risk Profiling

To select the correct PPE, you must understand the specific mechanism of injury. This molecule is not just "toxic"; it attacks the body through two distinct pathways.

A. The Aniline Moiety: The "Silent" Absorber
  • Mechanism: Anilines are lipophilic amines that readily penetrate intact skin. Once absorbed, they oxidize hemoglobin to methemoglobin , rendering red blood cells incapable of transporting oxygen (cyanosis).[1]

  • The Trap: There is often no immediate pain upon skin contact. Systemic toxicity (dizziness, blue lips) can occur hours after exposure [1, 2].

B. The Piperidine Moiety: The Corrosive Agent
  • Mechanism: Piperidine is a strong organic base (pKa ~11). It causes immediate saponification of skin lipids, leading to deep chemical burns and potential permanent eye damage [3].

  • The Trap: The corrosivity can compromise the physical integrity of inadequate glove materials, accelerating the absorption of the aniline component.

The PPE Matrix: Validated Protection Standards

The following table summarizes the required PPE based on the specific operational state of the chemical.

Protection ZoneComponentStandard (Solid Handling)Standard (Solution/Synthesis)Critical Note
Hand Protection Gloves Double Nitrile (min. 5 mil outer)Laminate (Silver Shield) liner under NitrileStandard nitrile degrades rapidly against anilines [4].
Eye Protection Eyewear Chemical Splash GogglesChemical Splash Goggles + Face ShieldSafety glasses are prohibited due to corrosive risk.
Respiratory Mask N95 or P100 Particulate RespiratorHalf-mask with Organic Vapor (OV) CartridgeRequired if working outside a certified Fume Hood.
Body Clothing Lab Coat (Cotton/Poly) + ApronChemical Resistant Apron (Tychem/Butyl)Prevent "wicking" of spills to skin.
The "Glove Sandwich" Technique (For Solutions)

For handling stock solutions or during synthesis, use the Laminate/Nitrile Sandwich :

  • Inner Layer: Laminate glove (e.g., Silver Shield/4H).[2] Resists permeation for >4 hours.

  • Outer Layer: Standard Nitrile glove. Provides dexterity and grip (laminate is slippery) and protects the inner glove from physical tears.

Operational Workflow: Logic & Decision Making

The following diagram outlines the decision logic for selecting PPE and engineering controls based on your specific task.

PPE_Logic Start Task: Handle (S)-4-(Piperidin-3-yl)aniline StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Weighing/Transfer) StateCheck->Solid Powder Solution Liquid / Solution (Reaction/Workup) StateCheck->Solution Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck SolRisk High Conc. or Heating? Solution->SolRisk HoodYes Use Fume Hood Standard PPE + Double Nitrile HoodCheck->HoodYes Yes HoodNo REQUIREMENT: P100 Respirator + Goggles Double Nitrile Gloves HoodCheck->HoodNo No HighRisk Protocol: Fume Hood MANDATORY Laminate Liner Gloves Face Shield SolRisk->HighRisk Yes LowRisk Protocol: Fume Hood Recommended Double Nitrile Gloves Splash Goggles SolRisk->LowRisk No

Figure 1: Decision logic for PPE selection. Note that solution handling under heat requires the highest level of dermal protection due to increased permeation rates.

Protocol: Donning and Handling

This protocol is designed to be a self-validating system . If you cannot complete a step (e.g., no laminate gloves available), the work must stop.

  • Engineering Check: Verify Fume Hood flow is >100 fpm.

  • Donning Sequence:

    • Inspect Lab Coat for existing contamination.

    • Don Inner Gloves (Nitrile for solids, Laminate for liquids).

    • Don Outer Gloves (Nitrile). Check for air leaks by inflating slightly.

    • Don Goggles . Adjust strap for a tight seal against the temples.

  • Handling:

    • Keep all open containers at least 6 inches inside the hood sash.

    • Change outer gloves immediately upon any visible splash.

    • Do not touch face, phones, or door handles while gloved.

  • Doffing (Critical Step):

    • Glove Removal: Use the "Beak Method" (pinch outside of glove, pull off inside-out) to ensure skin never touches the outer glove surface.

    • Wash Hands: Immediately wash with soap and cool water (warm water opens pores, increasing absorption risk) for 20 seconds.

Emergency Response

In the event of exposure, time is the critical factor.

  • Skin Contact:

    • IMMEDIATE: Drench in safety shower for 15 minutes.

    • Alert: Inform colleagues immediately. Aniline absorption symptoms (cyanosis) may be delayed.[3]

    • Medical: Provide SDS to EMS. Mention Methemoglobinemia risk [5].[4][5]

  • Eye Contact:

    • Flush with eyewash for 15 minutes.[6] Hold eyelids open.

    • Seek ophthalmologist review immediately due to alkaline (piperidine) risk.

Disposal & Decontamination

  • Solid Waste: Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste" bags. Do not use regular trash.

  • Liquid Waste: Segregate into "Basic Organic Waste" or "Toxic Organic Waste" streams. Do not mix with oxidizers (e.g., Nitric Acid) as anilines are reducing agents and can react violently.

  • Surface Cleaning: Wipe surfaces with a mild acid solution (e.g., dilute citric acid) followed by water to neutralize piperidine residues, then a detergent wash for the aniline.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). Aniline: Systemic Agent.[3] The National Institute for Occupational Safety and Health (NIOSH). Retrieved January 29, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). Aniline Hazard Summary. Technology Transfer Network Air Toxics Web Site. Retrieved January 29, 2026, from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Piperidine. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). Aniline - Safety and Hazards.[4][5][6][7][8][9][10][11][12] National Library of Medicine. Retrieved January 29, 2026, from [Link]

Sources

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